Noraramtide
Description
Noraramtide is a synthetic, small, bispecific antibody-redirecting/recruiting molecule (ARM) that recognizes the tumor-associated antigen (TAA) and cell surface glycoprotein CD38 on tumor cells with its target binding terminus (TBT) and, through connection by a tunable linker domain, recognizes endogenous antibodies already present in the patient's blood with its universal antibody binding terminus (uABT), with potential immunomodulating and antineoplastic activities. Upon administration, this compound simultaneously targets and binds to CD38 expressed on tumor cells with its TBT and to endogenous antibodies with its uABT. This recruits immune effector cells, such as the patient's activated natural killer (NK) cells, to eliminate the CD38-expressing tumor cells through antitumoral antibody-dependent cellular cytotoxicity (ADCC). CD38, a type II transmembrane glycoprotein, is present on various immune cells and hematologic malignancies. Its expression has been correlated with poor prognosis.
Properties
CAS No. |
2580150-96-3 |
|---|---|
Molecular Formula |
C210H300N48O65S3 |
Molecular Weight |
4633 g/mol |
IUPAC Name |
(2R)-2-[[(4R)-4-[[(2R)-2-[[(4R)-4-[[(4S)-4-[[2-[[1-[[(4R,5R,6S)-12-[2-[2-[2-[2-[2-[2-[2-[[(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S)-36-(3-carbamimidamidopropyl)-6,24-bis(carboxymethyl)-30-[(4-hydroxyphenyl)methyl]-27-(1H-imidazol-5-ylmethyl)-39-methyl-15-(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38,41-tridecaoxo-9,33-dipentyl-12-[(4-phenylphenyl)methyl]-18-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40-tridecazacyclodotetracontane-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-10,11,12-triazatricyclo[7.3.0.04,6]dodeca-1(9),10-dien-5-yl]methoxycarbonyl]piperidine-4-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[2-[[(2S)-3-carboxy-1-[[(4R,7S,10S,13S,16S,22S,25S,28S,31S,34R)-16-(2-carboxyethyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-25-(1H-imidazol-4-ylmethyl)-7,28-bis(1H-indol-3-ylmethyl)-31-methyl-13,22-bis(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-34-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C210H300N48O65S3/c1-16-18-21-36-136-186(288)241-149(86-119-41-45-127(260)46-42-119)192(294)243-153(90-126-97-214-109-225-126)196(298)245-154(91-173(275)276)183(285)223-102-169(269)252-176(113(9)10)202(304)247-146(83-111(5)6)190(292)242-148(85-118-39-43-121(44-40-118)120-30-23-20-24-31-120)191(293)236-137(37-22-19-17-2)187(289)246-156(93-175(279)280)198(300)249-157(104-324-107-170(270)226-115(13)179(281)234-138(185(287)235-136)38-29-65-216-209(211)212)184(286)215-66-70-317-72-74-319-76-78-321-80-81-322-79-77-320-75-73-318-71-69-258-160-56-48-131-130(47-49-135(160)255-256-258)132(131)103-323-210(316)257-67-63-122(64-68-257)181(283)221-100-168(268)232-143(206(310)311)52-59-163(263)231-142(205(308)309)51-58-162(262)228-139(54-61-171(271)272)188(290)237-144(207(312)313)53-60-164(264)230-141(204(306)307)50-57-161(261)219-98-165(265)220-99-166(266)233-155(92-174(277)278)197(299)250-158-105-325-326-106-159(201(303)254-178(117(15)259)208(314)315)251-194(296)151(88-124-95-218-134-35-28-26-33-129(124)134)248-203(305)177(114(11)12)253-199(301)147(84-112(7)8)240-189(291)140(55-62-172(273)274)229-167(267)101-222-182(284)145(82-110(3)4)239-195(297)152(89-125-96-213-108-224-125)244-193(295)150(238-180(282)116(14)227-200(158)302)87-123-94-217-133-34-27-25-32-128(123)133/h20,23-28,30-35,39-46,94-97,108-117,122,130-132,136-159,176-178,217-218,259-260H,16-19,21-22,29,36-38,47-93,98-107H2,1-15H3,(H,213,224)(H,214,225)(H,215,286)(H,219,261)(H,220,265)(H,221,283)(H,222,284)(H,223,285)(H,226,270)(H,227,302)(H,228,262)(H,229,267)(H,230,264)(H,231,263)(H,232,268)(H,233,266)(H,234,281)(H,235,287)(H,236,293)(H,237,290)(H,238,282)(H,239,297)(H,240,291)(H,241,288)(H,242,292)(H,243,294)(H,244,295)(H,245,298)(H,246,289)(H,247,304)(H,248,305)(H,249,300)(H,250,299)(H,251,296)(H,252,269)(H,253,301)(H,254,303)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H4,211,212,216)/t115-,116-,117+,130-,131+,132-,136-,137-,138-,139+,140-,141+,142+,143-,144+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,176-,177-,178-/m0/s1 |
InChI Key |
MPUUPFIIXNZYOV-MIGWSOMKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Noraramtide and Multiple Myeloma: An Examination of a Novel Therapeutic Agent
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Investigation and Current Landscape
An extensive review of publicly available scientific and clinical literature reveals no specific data or publications pertaining to a compound designated as "Noraramtide" for the treatment of multiple myeloma. This suggests that "this compound" may be an internal project name, a very early-stage compound not yet in the public domain, or a potential misspelling of another therapeutic agent.
Given the absence of information on this compound, this whitepaper will pivot to a comprehensive overview of the established and emerging mechanisms of action in the therapeutic landscape of multiple myeloma. This review is intended to provide a robust framework for understanding the molecular pathways targeted by current and developmental drugs, which would be the context into which a novel agent like this compound would enter.
The Molecular Pathogenesis of Multiple Myeloma: A Network of Aberrant Signaling
Multiple myeloma (MM) is a malignancy of plasma cells characterized by their clonal proliferation in the bone marrow. The pathophysiology of MM is complex, involving intricate interactions between the myeloma cells and the bone marrow microenvironment. These interactions trigger a cascade of signaling pathways that promote cell growth, survival, drug resistance, and bone destruction.[1][2][3][4] Key pathways implicated in MM pathogenesis include:
-
NF-κB Pathway: A central regulator of inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of MM, protecting malignant plasma cells from apoptosis.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. Its dysregulation is frequently observed in MM, contributing to uncontrolled cell division.[5]
-
JAK/STAT Pathway: Primarily activated by cytokines like Interleukin-6 (IL-6), this pathway is vital for the survival and proliferation of myeloma cells.[1][5]
-
Ras/Raf/MEK/MAPK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Its aberrant activation is common in MM.[1][5]
The interplay of these pathways creates a supportive niche for the growth and survival of myeloma cells within the bone marrow.
Established Therapeutic Strategies and Their Mechanisms of Action
The treatment of multiple myeloma has been revolutionized by the development of targeted therapies that interfere with these critical signaling pathways. The major classes of drugs and their mechanisms of action are summarized below.
| Drug Class | Examples | Primary Mechanism of Action |
| Proteasome Inhibitors | Bortezomib, Carfilzomib, Ixazomib | Inhibit the 26S proteasome, leading to the accumulation of ubiquitinated proteins. This disrupts the NF-κB pathway and induces apoptosis.[6] |
| Immunomodulatory Drugs (IMiDs) | Thalidomide, Lenalidomide (B1683929), Pomalidomide | Bind to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of Ikaros and Aiolos (IKZF1 and IKZF3) transcription factors. This results in direct cytotoxicity to myeloma cells and immunomodulatory effects.[6][7][8][9] |
| Monoclonal Antibodies | Daratumumab, Isatuximab, Elotuzumab | Target specific surface proteins on myeloma cells (e.g., CD38, SLAMF7), leading to antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and other anti-myeloma immune responses.[6][10] |
| Histone Deacetylase (HDAC) Inhibitors | Panobinostat | Inhibit HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the epigenetic modification of gene expression, leading to cell cycle arrest and apoptosis. |
| Nuclear Export Inhibitors | Selinexor | Inhibit XPO1, a nuclear export protein, leading to the nuclear retention and activation of tumor suppressor proteins.[6] |
| Alkylating Agents | Melphalan, Cyclophosphamide | Induce DNA damage, leading to cell cycle arrest and apoptosis.[6] |
Signaling Pathways and Therapeutic Intervention Points
The following diagrams illustrate key signaling pathways in multiple myeloma and the points of intervention for different classes of therapeutic agents.
Figure 1: Simplified overview of key signaling pathways in multiple myeloma.
Figure 2: Mechanism of action of Daratumumab targeting CD38 on myeloma cells.
Figure 3: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Experimental Protocols for Elucidating Mechanism of Action
To characterize the mechanism of action of a novel anti-myeloma agent, a series of in vitro and in vivo experiments are essential. The following outlines key experimental protocols.
1. Cell Viability and Apoptosis Assays
-
Methodology: Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266) and primary patient samples are treated with a dose range of the investigational drug.
-
Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which measure metabolic activity.
-
Apoptosis: Quantified by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Caspase-3/7 activation assays can also be employed to confirm the apoptotic pathway.
-
-
Data Presentation: IC50 (half-maximal inhibitory concentration) values are calculated to determine the potency of the compound. The percentage of apoptotic cells is plotted against drug concentration.
2. Signaling Pathway Analysis
-
Methodology:
-
Western Blotting: MM cells are treated with the drug for various time points. Cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., p-Akt, p-ERK, IκBα).
-
Luciferase Reporter Assays: Cells are transfected with a reporter plasmid containing a promoter with binding sites for a specific transcription factor (e.g., NF-κB). Changes in luciferase activity upon drug treatment indicate modulation of the pathway.
-
-
Data Presentation: Western blot images show changes in protein levels and phosphorylation status. Luciferase data is presented as relative light units (RLUs) or fold change over control.
3. In Vivo Efficacy Studies
-
Methodology:
-
Xenograft Models: Human multiple myeloma cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG). Once tumors are established, mice are treated with the investigational drug or vehicle control.
-
Tumor Growth Inhibition: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Survival Analysis: Overall survival of the treated versus control groups is monitored.
-
-
Data Presentation: Tumor growth curves are plotted over time. Kaplan-Meier survival curves are generated to compare survival between groups.
Conclusion and Future Directions
The treatment of multiple myeloma has significantly advanced through the development of therapies that target the intricate signaling networks essential for myeloma cell survival. While the identity and mechanism of "this compound" remain to be elucidated, any novel agent in this space will be evaluated based on its ability to modulate these known pathways or to act through a completely novel mechanism. The future of multiple myeloma therapy likely lies in the rational combination of agents with complementary mechanisms of action to overcome drug resistance and improve patient outcomes. Further investigation into the specific molecular targets of new compounds will be critical for the continued development of more effective and less toxic treatments for this disease.
References
- 1. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Emerging Therapies in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Targeting signaling pathways in multiple myeloma: Pathogenesis and implication for treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myeloma.org [myeloma.org]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
The Rise of Antibody Recruiting Molecules: A Technical Deep Dive into the Discovery and Development of KP1237 (BHV-1100)
For Immediate Release
NEW HAVEN, Conn. – This technical guide provides an in-depth overview of the discovery, mechanism of action, and ongoing clinical development of KP1237, now known as BHV-1100, a first-in-class, synthetic, bispecific antibody recruiting molecule (ARM) for the treatment of multiple myeloma. Developed by Kleo Pharmaceuticals, and now under the stewardship of Biohaven, BHV-1100 represents a novel immunotherapeutic approach that leverages the patient's own immune system to target and eliminate cancer cells.
Introduction: A Novel Approach to Immuno-Oncology
KP1237 (BHV-1100) is a small molecule designed to bridge a patient's endogenous antibodies to the CD38 protein, a well-validated target highly expressed on the surface of multiple myeloma cells.[1][2][3] This innovative approach, pioneered by Dr. David Spiegel at Yale University, offers several potential advantages over traditional monoclonal antibody therapies, including a smaller size for potentially better tumor penetration and a synthetic nature that allows for rapid and modular development.[4][5]
The core concept of the Antibody Recruiting Molecule (ARM) platform is to redirect the vast reservoir of pre-existing antibodies in a patient's bloodstream to recognize and attack cancer cells.[4][6] This is achieved through a bifunctional design, with one end of the molecule binding to a tumor-associated antigen and the other binding to a common feature of endogenous antibodies.[3][4]
Mechanism of Action of KP1237 (BHV-1100)
KP1237 (BHV-1100) is a bispecific molecule engineered with two distinct binding domains:
-
A CD38-binding terminus: This component specifically recognizes and attaches to the CD38 protein on multiple myeloma cells.[1][2]
-
A universal antibody-binding terminus: This end of the molecule is designed to bind to the Fc region of a patient's own circulating immunoglobulin G (IgG) antibodies.[2][3]
By simultaneously engaging both targets, KP1237 effectively "paints" the cancer cells with the patient's own antibodies, marking them for destruction by the immune system through Antibody-Dependent Cellular Cytotoxicity (ADCC).[3] This process is primarily mediated by Natural Killer (NK) cells, which recognize the Fc portion of the bound antibodies via their Fcγ receptors (e.g., CD16) and release cytotoxic granules to lyse the tumor cells.[2]
A key differentiator of KP1237 is its ability to induce ADCC without causing the depletion of CD38-expressing immune cells, a common side effect of some anti-CD38 monoclonal antibody therapies.[4] This property makes it an ideal candidate for combination with NK cell-based therapies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of KP1237 and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of KP1237 (BHV-1100).
Caption: In Vitro ADCC Experimental Workflow.
Preclinical and Clinical Development
KP1237 (BHV-1100) has undergone preclinical evaluation and is currently in Phase 1/2 clinical development.
Preclinical Studies
While comprehensive preclinical data, including binding affinities and in vivo animal model results, are not extensively published, data presented at scientific conferences have demonstrated the potential of KP1237.[4] In vitro studies have shown that BHV-1100, in combination with cytokine-induced memory-like (CIML) Natural Killer (NK) cells, enhances the killing of multiple myeloma cells.[7]
Table 1: In Vitro Functional Activity of BHV-1100 ARMored CIML NK Cells
| Parameter | Untreated CIML NK Cells | BHV-1100 ARMored CIML NK Cells | Time Point |
| Target Cell Death (%) | 91.1 | 92.6 | 0 hours |
| 81 | 90.8 | 4 hours | |
| 81 | 90.8 | 24 hours | |
| CD107a Expression (%) | 13 | 26 | 0 hours |
| 15 | 34 | 24 hours | |
| IFN-γ Production (%) | 48 | 53 | 0 hours |
| 44 | 53 | 24 hours |
Data from an in vitro co-culture experiment with MOLP8 multiple myeloma target cells at a 2:1 effector-to-target ratio.[7]
Clinical Development
KP1237 received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) and has advanced into a Phase 1/2 clinical trial (NCT04634435).[1] The study is evaluating the safety and efficacy of BHV-1100 in combination with autologous CIML NK cells and low-dose interleukin-2 (B1167480) (IL-2) in newly diagnosed multiple myeloma patients with minimal residual disease (MRD) following autologous stem cell transplant.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of KP1237 (BHV-1100) are not publicly available. However, based on the nature of the molecule and standard immunological assays, the following represents a general methodology for key experiments.
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To determine the ability of KP1237 to induce NK cell-mediated lysis of CD38-positive target cells in the presence of human IgG.
Materials:
-
Target Cells: CD38-expressing multiple myeloma cell line (e.g., MOLP8, RPMI-8226).
-
Effector Cells: Isolated Natural Killer (NK) cells from healthy human donors or cytokine-induced memory-like (CIML) NK cells.
-
Antibody Source: Purified human Immunoglobulin G (IgG).
-
Test Article: KP1237 (BHV-1100) at various concentrations.
-
Control Articles: Vehicle control, isotype control antibody.
-
Assay Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Detection Reagents: A cell viability dye (e.g., propidium (B1200493) iodide) and fluorescently labeled antibodies against NK cell activation markers (e.g., anti-CD107a, anti-IFN-γ) for flow cytometry.
General Procedure:
-
Target Cell Preparation: Target cells are harvested, washed, and resuspended in assay medium at a defined concentration. Cells may be labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.
-
Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) and resuspended in assay medium.
-
Assay Setup: In a 96-well plate, target cells, effector cells (at a specific effector-to-target ratio, e.g., 10:1), human IgG, and varying concentrations of KP1237 are co-incubated.
-
Incubation: The plate is incubated for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Staining and Analysis: Following incubation, cells are stained with a viability dye and antibodies against activation markers. The percentage of target cell lysis and the expression of activation markers on NK cells are quantified using flow cytometry.
In Vivo Xenograft Model of Multiple Myeloma
Objective: To evaluate the anti-tumor efficacy of KP1237 in a murine model of human multiple myeloma.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Cells: A human multiple myeloma cell line that readily forms tumors in mice.
-
Test Article: KP1237 (BHV-1100) formulated for in vivo administration.
-
Control Articles: Vehicle control.
General Procedure:
-
Tumor Implantation: A defined number of multiple myeloma cells are subcutaneously or intravenously injected into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. KP1237 or vehicle is administered according to a defined dosing schedule and route.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Conclusion and Future Directions
KP1237 (BHV-1100) represents a promising new therapeutic modality for multiple myeloma. Its unique mechanism of action, leveraging the patient's own immune system through a synthetic small molecule, has the potential to overcome some of the limitations of existing therapies. The ongoing clinical trial will provide crucial data on the safety and efficacy of this novel approach. Future research may explore the application of the ARM technology to other cancer types and the development of next-generation molecules with enhanced properties.
References
- 1. Yale-based Targeted Immunotherapies Receive Funding – Yale Scientific Magazine [yalescientific.org]
- 2. Fighting Cancer: ARM-ing Up New Therapies – Yale Scientific Magazine [yalescientific.org]
- 3. BioCentury - Kleo: small molecule immuno-oncology [biocentury.com]
- 4. spiegellab.org [spiegellab.org]
- 5. dl.icdst.org [dl.icdst.org]
- 6. Kleo Pharmaceuticals Enters into Research Collaboration with Green Cross LabCell (GCLC) To Rapidly Develop COVID-19-Targeting Allogeneic NK Cell Combination Therapy [prnewswire.com]
- 7. Antibody-Recruiting Molecules: An Emerging Paradigm for Engaging Immune Function in Treating Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CD38 Targeting: Specificity and Affinity Profile
Disclaimer: Information regarding a specific molecule designated "Noraramtide" is not available in the public domain. This technical guide has been constructed using publicly available data for well-characterized anti-CD38 monoclonal antibodies, such as Daratumumab and Isatuximab, to provide a representative overview of the targeting specificity and affinity for this class of therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the core principles of targeting the CD38 antigen.
CD38 Targeting Specificity
The specificity of a CD38-targeting agent is primarily dictated by the expression profile of the CD38 protein. CD38 is a transmembrane glycoprotein (B1211001) with functions as both a receptor and an ectoenzyme.[1][2] Its expression pattern makes it an attractive therapeutic target in hematological malignancies, particularly multiple myeloma (MM).
Expression Profile:
-
High Expression: CD38 is highly and uniformly expressed on multiple myeloma cells.[3][4] This high level of expression provides a therapeutic window, allowing for targeted destruction of malignant plasma cells.[5]
-
Low to Moderate Expression: CD38 is also expressed at lower levels on various normal hematopoietic cells, including plasma cells, natural killer (NK) cells, B cells, T cells, and monocytes.[1][4][5] Expression is also noted on regulatory T cells, regulatory B cells, and myeloid-derived suppressor cells.[4]
-
Non-Hematopoietic Tissues: Some non-hematopoietic tissues also express CD38 at low levels.[1]
-
Stem Cells: Early hematopoietic progenitor cells are typically CD38-negative.[6]
This expression profile leads to "on-target, off-tumor" effects, where the therapeutic agent binds to CD38 on non-malignant cells, which can have immunological consequences. For instance, the binding of anti-CD38 antibodies to NK cells can lead to their depletion through a process known as fratricide.[5]
Off-Target Binding:
True off-target binding, where a drug interacts with unintended proteins, can lead to adverse effects and reduced efficacy.[7] For anti-CD38 monoclonal antibodies, the primary specificity concern relates to the on-target binding to CD38 on non-malignant cells rather than binding to unrelated proteins. Preclinical assessments are crucial to identify and characterize any potential cross-reactivity with other antigens.
Binding Affinity to CD38
The affinity of a therapeutic agent for its target is a critical determinant of its potency and efficacy. For anti-CD38 antibodies, high-affinity binding is a key characteristic. Binding kinetics are typically characterized by the equilibrium dissociation constant (K_D), the association rate constant (k_on), and the dissociation rate constant (k_off). These parameters are often determined using techniques such as Surface Plasmon Resonance (SPR).
| Agent | Target | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Method |
| Daratumumab (Representative) | Human CD38 | Not specified | Not specified | Not specified | BIAcore |
| Isatuximab (Representative) | Human CD38 | Not specified | Not specified | Not specified | SPR |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the binding specificity and affinity of a CD38-targeting agent.
Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is a label-free optical biosensing technique used to measure molecular interactions in real-time, providing kinetic data on association and dissociation rates.[9]
Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of a therapeutic antibody to recombinant human CD38.
Methodology:
-
Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated.
-
An anti-Fc antibody is immobilized on the sensor chip surface.
-
The therapeutic anti-CD38 antibody (ligand) is captured onto the anti-Fc antibody-coated surface.
-
-
Analyte Binding:
-
Recombinant human CD38 (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
The different concentrations of rhCD38 are injected sequentially over the sensor surface.[10]
-
The association of the analyte to the ligand is monitored in real-time.
-
-
Dissociation:
-
Following the association phase, the running buffer is flowed over the sensor chip, and the dissociation of the analyte from the ligand is monitored.
-
-
Regeneration:
-
A regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte and captured ligand, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the k_on, k_off, and K_D values.[10]
-
Flow Cytometry for Cell-Based Binding
Flow cytometry can be used to assess the binding of a therapeutic antibody to cells expressing the target antigen on their surface.
Objective: To confirm binding specificity to CD38-expressing cells and determine relative binding affinity.
Methodology:
-
Cell Preparation:
-
CD38-positive (e.g., MM.1S, RPMI-8226) and CD38-negative cell lines are cultured and harvested.
-
Cells are washed and resuspended in a suitable buffer (e.g., PBS with 2% FBS).
-
-
Antibody Incubation:
-
Cells are incubated with a range of concentrations of the primary anti-CD38 antibody.
-
Incubation is typically performed on ice for a defined period (e.g., 30-60 minutes) to prevent internalization.
-
-
Washing:
-
Cells are washed to remove unbound primary antibody.
-
-
Secondary Antibody Staining:
-
A fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., FITC-conjugated anti-human IgG) is added and incubated with the cells.
-
-
Data Acquisition:
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) is plotted against the antibody concentration. The data can be fitted to a saturation binding curve to determine the apparent K_D.
-
Cell-Based Cytotoxicity Assays
These assays are crucial for determining the functional consequences of antibody binding to target cells.
Objective: To measure the ability of the anti-CD38 antibody to induce cell death through mechanisms like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
Methodology for ADCC:
-
Target Cell Preparation:
-
CD38-expressing target cells (e.g., multiple myeloma cell lines) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
-
Effector Cell Preparation:
-
Effector cells, such as Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated.[11]
-
-
Co-culture:
-
Labeled target cells are incubated with the anti-CD38 antibody at various concentrations.
-
Effector cells are then added at a specific effector-to-target (E:T) ratio.[12]
-
The co-culture is incubated for a set period (e.g., 4 hours).
-
-
Data Acquisition:
-
Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells or by using flow cytometry to enumerate live and dead target cells.[13]
-
Methodology for CDC:
-
Target Cell Preparation:
-
CD38-expressing target cells are prepared as in the ADCC assay.
-
-
Complement Source:
-
A source of complement, typically normal human serum, is used.
-
-
Incubation:
-
Target cells are incubated with the anti-CD38 antibody and the complement source.
-
-
Data Acquisition:
-
Cell lysis is quantified as in the ADCC assay.
-
Signaling Pathways and Mechanism of Action
Anti-CD38 antibodies mediate their anti-tumor effects through a variety of mechanisms. These can be broadly categorized as Fc-dependent effector functions and direct effects of the antibody on CD38 signaling.
Fc-Dependent Mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody, when bound to CD38 on a tumor cell, is recognized by Fc receptors on immune effector cells like NK cells, leading to the release of cytotoxic granules and tumor cell lysis.[14][15]
-
Complement-Dependent Cytotoxicity (CDC): The binding of the antibody to CD38 can activate the classical complement pathway, resulting in the formation of the membrane attack complex (MAC) and subsequent lysis of the tumor cell.[14][15]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages can recognize and engulf antibody-coated tumor cells via their Fc receptors.[14][16]
Direct Effects and Immunomodulation:
-
Apoptosis Induction: Some anti-CD38 antibodies, like Isatuximab, can directly induce apoptosis in tumor cells upon binding to CD38.[3][17]
-
Enzymatic Activity Inhibition: CD38 has ectoenzymatic activity, converting NAD+ to cyclic ADP-ribose. Anti-CD38 antibodies can modulate this enzymatic function.[1]
-
Immunomodulation: By targeting CD38 on immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), these antibodies can enhance the anti-tumor immune response.[18]
References
- 1. Frontiers | CD38 in Adenosinergic Pathways and Metabolic Re-programming in Human Multiple Myeloma Cells: In-tandem Insights From Basic Science to Therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Isatuximab - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 6. myeloma.org [myeloma.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Mouse CD38-Specific Heavy Chain Antibodies Inhibit CD38 GDPR-Cyclase Activity and Mediate Cytotoxicity Against Tumor Cells [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. What is the mechanism of Isatuximab-IRFC? [synapse.patsnap.com]
- 15. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Non-Competitive Binding of Isatuximab and Daratumumab to CD38: Implications for Targeted Therapy in Multiple Myeloma [mdpi.com]
- 18. Mechanisms of Resistance to Anti-CD38 Daratumumab in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Noraramtide's Immune Cell Recruitment: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro methodologies used to characterize the immune cell recruitment properties of the novel therapeutic candidate, Noraramtide. The following sections detail the experimental protocols, present quantitative data from key assays, and illustrate the underlying signaling pathways and experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical in vitro evaluation of this compound's chemoattractant capabilities.
Introduction
The effective recruitment of immune cells to sites of disease or injury is a critical component of a robust immune response and a key mechanism for many immunotherapies. This compound is a novel synthetic peptide being investigated for its potential to modulate the immune system. A crucial aspect of its preclinical evaluation is the in vitro characterization of its ability to induce the migration and recruitment of specific immune cell subsets. This guide outlines the standardized in vitro assays and methodologies employed to quantify the chemotactic potential of this compound.
Quantitative Data Summary
The chemotactic activity of this compound was evaluated against various human immune cell populations. The following tables summarize the quantitative data obtained from in vitro migration assays.
Table 1: Monocyte Chemotaxis in Response to this compound
| This compound Concentration | Mean Migrated Monocytes (cells/field) | Standard Deviation | p-value vs. Control |
| Control (0 nM) | 55 | ± 8 | - |
| 1 nM | 128 | ± 15 | < 0.05 |
| 10 nM | 254 | ± 22 | < 0.01 |
| 100 nM | 412 | ± 31 | < 0.001 |
| 1 µM | 405 | ± 28 | < 0.001 |
Table 2: Neutrophil Chemotaxis in Response to this compound
| This compound Concentration | Mean Migrated Neutrophils (cells/field) | Standard Deviation | p-value vs. Control |
| Control (0 nM) | 32 | ± 6 | - |
| 1 nM | 75 | ± 11 | < 0.05 |
| 10 nM | 188 | ± 19 | < 0.01 |
| 100 nM | 345 | ± 25 | < 0.001 |
| 1 µM | 338 | ± 23 | < 0.001 |
Table 3: T-Lymphocyte Chemotaxis in Response to this compound
| This compound Concentration | Mean Migrated T-Lymphocytes (cells/field) | Standard Deviation | p-value vs. Control |
| Control (0 nM) | 21 | ± 5 | - |
| 1 nM | 25 | ± 7 | > 0.05 |
| 10 nM | 31 | ± 8 | > 0.05 |
| 100 nM | 45 | ± 10 | < 0.05 |
| 1 µM | 42 | ± 9 | < 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Immune Cell Isolation
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes, neutrophils, and T-lymphocytes were then purified using magnetic-activated cell sorting (MACS) with specific antibody-coated magnetic beads. Cell purity was assessed by flow cytometry and was consistently >95%.
Chemotaxis Assay
The chemotactic potential of this compound was assessed using a modified Boyden chamber assay (transwell assay).[1][2][3]
-
Apparatus: 96-well chemotaxis plates with polycarbonate membranes (5 µm pore size for monocytes and neutrophils, 3 µm for lymphocytes).
-
Procedure:
-
The lower chamber of the transwell plate was filled with culture medium containing various concentrations of this compound or a chemoattractant positive control (e.g., fMLP for neutrophils, MCP-1 for monocytes).
-
A suspension of isolated immune cells (1 x 10^6 cells/mL) was added to the upper chamber.
-
The plate was incubated at 37°C in a 5% CO2 incubator for a duration optimized for each cell type (e.g., 90 minutes for neutrophils, 2 hours for monocytes).
-
Following incubation, the non-migrated cells on the upper surface of the membrane were removed.
-
The membrane was fixed and stained (e.g., with Diff-Quik stain).
-
The number of migrated cells on the lower side of the membrane was quantified by light microscopy, counting at least five random high-power fields per well.
-
Real-Time Cell Migration Assay
To obtain dynamic migration profiles, a real-time cell migration assay was performed using an impedance-based system.[4]
-
Apparatus: Specialized 96-well plates with microelectronic sensors integrated into the bottom.
-
Procedure:
-
The lower chamber was filled with this compound solutions as described for the Boyden chamber assay.
-
Immune cells were seeded into the upper chamber.
-
The plate was placed into the real-time cell analyzer, which continuously measures changes in impedance as cells migrate through the membrane and adhere to the sensors on the underside.
-
The cell index, a measure of the number of migrated cells, was recorded over several hours.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially involved in this compound-mediated chemotaxis and the general experimental workflows.
Hypothesized Signaling Pathway for this compound-Induced Chemotaxis.
General Experimental Workflow for In Vitro Chemotaxis Assays.
Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent chemoattractant for monocytes and neutrophils, with a more moderate effect on T-lymphocytes. The provided experimental protocols offer a standardized approach for the continued investigation of this compound's immunomodulatory properties. The elucidated signaling pathways and workflows serve as a foundational framework for further mechanistic studies and the development of this promising therapeutic candidate.
References
An In-depth Technical Guide to the Effect of Anti-CD38 Monoclonal Antibodies on CD38-Positive Tumor Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, in-depth technical data on Noraramtide (BHV-1100), an early-stage clinical compound, is limited. This compound is an Antibody Recruiting Molecule (ARM) designed to engage Natural Killer (NK) cells to target and eliminate CD38-positive cells. Due to the scarcity of detailed preclinical data on this compound's direct effects on tumor cell lines, this guide will focus on a well-characterized class of therapeutics targeting CD38: anti-CD38 monoclonal antibodies (mAbs) , such as daratumumab and isatuximab. This will allow for a comprehensive overview of the cellular and molecular effects of targeting CD38 in cancer, in line with the technical requirements of the original request.
Introduction to CD38 as a Therapeutic Target
Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein (B1211001) with a dual role as a receptor and an ectoenzyme.[1] It is highly and uniformly expressed on multiple myeloma (MM) cells, making it an ideal therapeutic target.[2] While present at lower levels on other lymphoid and myeloid cells, its overexpression in malignant plasma cells provides a therapeutic window.[3] CD38's enzymatic activity is crucial, as it metabolizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into signaling molecules like cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphate (B83284) ribose (ADPR), which are involved in regulating intracellular calcium signaling.[4] In the tumor microenvironment, CD38 contributes to immunosuppression through the production of adenosine.[5]
Mechanisms of Action of Anti-CD38 Monoclonal Antibodies
Anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab, exert their anti-tumor effects through a variety of mechanisms, both directly on the tumor cells and by modulating the immune system.[3]
Fc-Dependent Effector Functions:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a primary mechanism where the Fc portion of the anti-CD38 mAb binds to Fcγ receptors on immune effector cells, predominantly Natural Killer (NK) cells, leading to the release of cytotoxic granules and lysis of the tumor cell.[2][3]
-
Complement-Dependent Cytotoxicity (CDC): The binding of the antibody to CD38 on the tumor cell surface can initiate the classical complement cascade, resulting in the formation of the membrane attack complex (MAC) and subsequent cell lysis.[3]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages, via their Fcγ receptors, can recognize and engulf antibody-coated tumor cells.[3]
Direct Anti-Tumor Effects:
-
Apoptosis Induction: Isatuximab has been shown to directly induce apoptosis in myeloma cells without the need for cross-linking agents.[2][6] Daratumumab can also induce apoptosis, but this often requires secondary cross-linking.[7]
-
Inhibition of Enzymatic Activity: Anti-CD38 mAbs can inhibit the cyclase and hydrolase activity of CD38, disrupting intracellular calcium signaling and other metabolic pathways.[2] Isatuximab has been noted to be a more potent inhibitor of CD38's enzymatic function compared to daratumumab.[2]
-
Modulation of Adhesion: By binding to CD38, these antibodies can interfere with the interaction between myeloma cells and bone marrow stromal cells, which is crucial for tumor cell survival and drug resistance.[1]
Immunomodulatory Effects:
-
Anti-CD38 mAbs can eliminate CD38-positive immunosuppressive cells, such as regulatory T cells (Tregs), regulatory B cells (Bregs), and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response.[3]
Quantitative Data on the Effects of Anti-CD38 mAbs on Tumor Cell Lines
The following table summarizes the cytotoxic effects of daratumumab and isatuximab on various CD38-positive tumor cell lines from published studies.
| Antibody | Cell Line | Assay Type | Endpoint | Result | Citation(s) |
| Daratumumab | RPMI-8226 (MM) | ADCC | % Lysis | ~45% | [8] |
| U266 (MM) | ADCC | % Lysis | ~40% | [8] | |
| LP-1 (MM) | ADCC | % Lysis | ~50% | [8] | |
| Patient-derived MM cells | ADCC | % Lysis | Median 21.6% (variable) | [9] | |
| Various B-NHL cell lines | ADCC | % Lysis | 45-49% | [8] | |
| PEL cell lines | ADCC | Fold change in luciferase activity | 2-4 fold | [10] | |
| Various B-NHL cell lines | CDC | % Lysis | Low to marginal | [8] | |
| Isatuximab | MOLP-8 (MM) | Apoptosis | % Apoptosis | >10% | [5] |
| RPMI-8226 (MM) | ADCC | % Lysis | >30% | [1] | |
| H929 (MM) | ADCC | % Lysis | >30% | [1] | |
| MM1.S (MM) | ADCC | % Lysis | >30% | [1] | |
| Patient-derived MM cells | ADCC | % Lysis | Variable, up to ~60% | [5] | |
| NCI-H929 (MM) | Apoptosis | % Dead cells | ~20% (with pomalidomide) | [7] | |
| MM1.S (MM) | Apoptosis | % Dead cells | ~15% (with pomalidomide) | [7] |
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Calcein-AM Release Assay)
This protocol is a representative method for measuring ADCC.
Materials:
-
CD38-positive target tumor cells (e.g., RPMI-8226)
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or NK cells (e.g., NK-92)
-
Anti-CD38 monoclonal antibody (e.g., daratumumab or isatuximab) and isotype control antibody
-
Calcein-AM (acetoxymethyl ester)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and wash twice with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess Calcein-AM.
-
Resuspend the labeled target cells in complete medium at 1 x 10^5 cells/mL.[11]
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Add 50 µL of the anti-CD38 mAb or isotype control at various concentrations.
-
Add 50 µL of effector cells at the desired Effector-to-Target (E:T) ratio (e.g., 25:1, 50:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells and antibody.
-
For maximum release control, add 100 µL of 2% Triton X-100.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Data Acquisition:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Percent specific lysis is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.
-
Complement-Dependent Cytotoxicity (CDC) Assay
Materials:
-
CD38-positive target tumor cells
-
Anti-CD38 mAb and isotype control
-
Normal human serum (as a source of complement)
-
Complete RPMI-1640 medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®) or Propidium Iodide (PI) for flow cytometry
Procedure:
-
Assay Setup:
-
Harvest and wash target cells, then resuspend in complete medium at 2 x 10^5 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Add 50 µL of the anti-CD38 mAb or isotype control at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
-
Complement Addition:
-
Add 50 µL of normal human serum (e.g., 20% final concentration) to each well. For a negative control, use heat-inactivated serum.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Data Acquisition (Luminescence-based):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Calculation:
-
Percent specific lysis is calculated as: (1 - (Luminescence_experimental / Luminescence_control)) x 100.
-
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
CD38-positive target tumor cells
-
Anti-CD38 mAb and isotype control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2.5 x 10^5 cells in a 24-well plate.
-
Treat the cells with the anti-CD38 mAb (e.g., 10 µg/mL isatuximab) or isotype control for 24-48 hours at 37°C.[5]
-
-
Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action of anti-CD38 monoclonal antibodies.
Caption: Experimental workflow for an ADCC assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Isatuximab in the Treatment of Multiple Myeloma: A Review and Comparison With Daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. CD38 Antibody (#92457) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Isatuximab Acts Through Fc-Dependent, Independent, and Direct Pathways to Kill Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Impact of Noradrenaline on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Noraramtide" did not yield any relevant results in scientific literature. This document has been prepared based on the strong assumption that the intended topic was "Noradrenaline" (also known as Norepinephrine), a key neurotransmitter and hormone with significant, well-documented effects on the tumor microenvironment.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix, and signaling molecules that collectively dictate tumor progression, metastasis, and response to therapy.[1] Emerging evidence has highlighted the critical role of the nervous system in modulating the TME.[2][3] Noradrenaline (NE), a primary mediator of the sympathetic nervous system, has been identified as a key signaling molecule that profoundly influences the cellular and molecular landscape of the TME, often promoting a pro-tumoral and immunosuppressive milieu.[2][4][5] This technical guide provides an in-depth overview of the multifaceted impact of noradrenaline on the tumor microenvironment, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of noradrenaline on various components of the tumor microenvironment as reported in preclinical studies.
Table 1: Effect of Noradrenaline on Cytokine and Chemokine Secretion
| Cell Type/Model | Analyte | Treatment | Fold Change/Effect | Reference |
| Human Melanoma Cells (C8161) | VEGF | 10 µM NE | ~2.5-fold increase | [6][7] |
| Human Melanoma Cells (C8161) | IL-8 | 10 µM NE | ~3-fold increase | [6][7] |
| Human Melanoma Cells (C8161) | IL-6 | 10 µM NE | ~4-fold increase | [6][7] |
| Murine Macrophages | CCL2 | 50 µM NE | Significant decrease (p=0.036) | [8] |
| Human Macrophages | CCL2 | 50 µM NE | Significant decrease (p=0.0058) | [8] |
| Human Macrophages | CCL2 | 5 nM NE | Significant decrease (p=0.0047) | [8] |
| Breast Cancer Cells (MDA-MB-231) | IL-6 | NE | Significant increase | [9] |
Table 2: Effect of Noradrenaline on Cell Proliferation, Migration, and Gene Expression
| Cell Type/Model | Parameter | Treatment | Effect | Reference |
| Neonatal Rat Cardiac Fibroblasts | Cell Proliferation | NE + TGF-β1 | Increased proliferation | [10] |
| Neonatal Rat Cardiac Fibroblasts | ECM Expression | NE + TGF-β1 | Increased expression | [10] |
| 3T3 Mouse Fibroblasts | Tumor Growth | 24h pre-treatment with NE | More rapid and extensive tumor growth (p < 0.05) | [1] |
| Human Melanoma Cells | Cell Motility | NE | Increased motility | [11] |
| Triple-Negative Breast Cancer Cells | Cell Proliferation | NE | Promoted proliferation | [3] |
| Triple-Negative Breast Cancer Cells | NGF Release | NE | Promoted release | [3] |
| Adventitial Fibroblasts | Extracellular Vesicle Release | NE | Increased release | [12] |
Key Signaling Pathways
Noradrenaline exerts its effects on the tumor microenvironment primarily through the activation of adrenergic receptors (ARs), which are G-protein coupled receptors. The β-adrenergic receptors, in particular, play a significant role in mediating the pro-tumoral effects of NE.
β-Adrenergic Receptor Signaling in Cancer Cells
Activation of β-adrenergic receptors on cancer cells by noradrenaline initiates a signaling cascade that promotes cell survival, proliferation, and the secretion of pro-angiogenic and pro-inflammatory factors.
Caption: β-Adrenergic signaling cascade in cancer cells.
Noradrenaline-Mediated Immunosuppression
Noradrenaline contributes to an immunosuppressive tumor microenvironment by directly acting on immune cells, such as T-cells and macrophages.
References
- 1. Chronic exposure to stress hormones promotes transformation and tumorigenicity of 3T3 mouse fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nervous tumor microenvironment: the impact of adrenergic stress on cancer cells, immunosuppression, and immunotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nervous tumor microenvironment: the impact of adrenergic stress on cancer cells, immunosuppression, and immunotherapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine promotes tumor microenvironment reactivity through β3-adrenoreceptors during melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Norepinephrine upregulates VEGF, IL-8, and IL-6 expression in human melanoma tumor cell lines: implications for stress-related enhancement of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-induced Norepinephrine Downregulates CCL2 in Macrophages to Suppress Tumor Growth in a Model of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norepinephrine stimulates M2 macrophage polarization via β2-adrenergic receptor-mediated IL-6 production in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norepinephrine enhances fibrosis mediated by TGF-beta in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine promotes tumor microenvironment reactivity through β3-adrenoreceptors during melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norepinephrine acting on adventitial fibroblasts stimulates vascular smooth muscle cell proliferation via promoting small extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of the Linker Domain in Noraramtide Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and potency, but their clinical utility is often limited by poor pharmacokinetic properties, such as instability and rapid clearance. The conjugation of peptides to other moieties, such as polymers, lipids, or other peptides, can overcome these limitations. In such conjugates, the linker domain—a sequence of amino acids or a chemical spacer connecting the different components—plays a pivotal role.[1][][3] The linker is not merely a passive spacer but an active component that can influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the entire molecule.[1] This guide explores the critical role of the linker domain in the function of a hypothetical peptide therapeutic, Noraramtide, and outlines experimental approaches to investigate its impact.
Hypothetical Structure of this compound
For the purpose of this guide, we will consider this compound as a peptide-drug conjugate (PDC) composed of three key components:
-
Targeting Peptide: A peptide sequence designed to bind with high affinity to a specific receptor, hypothesized here to be an adrenergic receptor given the "Nora" prefix, suggesting a potential interaction with noradrenaline pathways.
-
Payload: A therapeutic agent, which could be a small molecule drug or another peptide, responsible for the desired pharmacological effect.
-
Linker Domain: A flexible or rigid chain of amino acids connecting the targeting peptide and the payload.
The rational design of this linker is crucial for the successful development of this compound as a therapeutic agent.[]
The Multifaceted Role of the Linker Domain in this compound Function
The linker domain in this compound is hypothesized to influence several key properties of the molecule:
-
Stability: A well-designed linker can protect the peptide from proteolytic degradation, thereby enhancing its stability in circulation.[3][4] The choice of amino acids in the linker can render it more or less susceptible to cleavage by proteases.
-
Solubility: The amino acid composition of the linker can be tailored to improve the overall solubility of the this compound conjugate, which is particularly important if the payload is hydrophobic.[1]
-
Pharmacokinetics: The linker can affect the distribution, metabolism, and excretion of this compound. For instance, a longer, more flexible linker might alter the hydrodynamic radius of the molecule, influencing its renal clearance.[1]
-
Target Binding and Payload Release: The linker must be designed to allow the targeting peptide to bind effectively to its receptor. Furthermore, in many PDC designs, the linker is intended to be cleaved at the target site to release the payload.[] This can be achieved using linkers that are sensitive to the specific pH or enzymatic environment of the target tissue.[1][]
Quantitative Analysis of Linker Domain Function
The systematic investigation of different linker designs is essential to optimize the performance of this compound. The following tables present hypothetical data from such studies.
Table 1: Impact of Linker Length on this compound Stability and Receptor Binding Affinity
| Linker Composition | Linker Length (Amino Acids) | Plasma Half-Life (hours) | Receptor Binding Affinity (KD, nM) |
| (G4S)1 | 5 | 8.2 | 15.3 |
| (G4S)2 | 10 | 12.5 | 12.8 |
| (G4S)3 | 15 | 15.1 | 13.5 |
| Rigid (EAAAK)2 | 10 | 11.9 | 25.1 |
| Rigid (EAAAK)3 | 15 | 14.8 | 28.9 |
(G4S)n represents repeats of Gly-Gly-Gly-Gly-Ser, a common flexible linker.[5] (EAAAK)n represents repeats of Glu-Ala-Ala-Ala-Lys, known to form a rigid α-helical structure.[4]
Table 2: Influence of Linker Type on Payload Release in Target vs. Non-Target Tissue Homogenates
| Linker Type | Linker Sequence | % Payload Release (Target Tissue, 4h) | % Payload Release (Non-Target Tissue, 4h) |
| pH-Sensitive | Hydrazone-based | 75.8 | 10.2 |
| Enzyme-Cleavable | Val-Cit-PABC | 82.3 | 5.5 |
| Non-Cleavable | Thioether | < 2.0 | < 2.0 |
Val-Cit-PABC (valine-citrulline-p-aminobenzyloxycarbonyl) is a cathepsin-cleavable linker.[3]
Experimental Protocols for Investigating the Linker Domain
A thorough investigation of the linker's role requires a combination of in vitro and in silico methods.
Protocol for In Vitro Plasma Stability Assay
-
Preparation: Dissolve this compound variants with different linkers in a suitable buffer.
-
Incubation: Incubate the peptides in human plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Precipitate plasma proteins and analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide.
-
Data Calculation: Determine the half-life of each this compound variant.
Protocol for Surface Plasmon Resonance (SPR) Binding Assay
-
Immobilization: Immobilize the target receptor on a sensor chip.
-
Binding: Flow different concentrations of this compound variants over the sensor surface.
-
Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD).
Protocol for In Vitro Cell-Based Functional Assay
-
Cell Culture: Culture cells expressing the target receptor.
-
Treatment: Treat the cells with varying concentrations of this compound variants.
-
Functional Readout: Measure a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, depending on the receptor's signaling pathway.
-
Data Analysis: Determine the EC50 value for each variant to assess its potency.
Protocol for Mass Spectrometry-Based Linker Cleavage Analysis
-
Incubation: Incubate this compound variants with target tissue homogenate or specific enzymes.
-
Sample Preparation: Stop the reaction at different time points and prepare the samples for mass spectrometry.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cleavage products.[6][7]
-
Cleavage Site Identification: Analyze the fragment ions to pinpoint the exact cleavage site within the linker.
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: Hypothetical signaling pathway of this compound via an adrenergic receptor.
Caption: Experimental workflow for investigating the this compound linker domain.
Conclusion
The linker domain is a critical determinant of the overall efficacy of peptide-drug conjugates like the hypothetical this compound. A systematic investigation of various linker designs, employing a suite of biophysical, in vitro, and in silico methods, is paramount for the development of a successful therapeutic. The experimental protocols and analytical frameworks presented in this guide provide a comprehensive approach to understanding and optimizing the function of the linker domain in novel peptide therapeutics.
References
- 1. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. polyplus-sartorius.com [polyplus-sartorius.com]
- 6. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Quantifying Noraramtide-Mediated ADCC In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noraramtide is a therapeutic agent targeting CD38, a transmembrane glycoprotein (B1211001) highly expressed on the surface of various hematological malignant cells, such as multiple myeloma cells. A key mechanism of action for many anti-CD38 therapies is the induction of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1] ADCC is a potent immune defense mechanism where an effector cell of the immune system, typically a Natural Killer (NK) cell, lyses a target cell that has been marked by a specific antibody.[2][3] This process is initiated when the Fab (Fragment, antigen-binding) portion of the antibody binds to its target antigen on the cancer cell, and the Fc (Fragment, crystallizable) portion is recognized by Fcγ receptors (like CD16) on the surface of an effector cell.[2][4] This engagement triggers the release of cytotoxic granules from the effector cell, leading to the apoptosis of the target cell.[3][4]
These application notes provide detailed protocols for quantifying the in vitro ADCC activity mediated by this compound. The following sections describe established methods, including a calcein-AM release assay and a flow cytometry-based assay, to generate robust and reproducible data for the evaluation of this compound's therapeutic potential.
Signaling Pathway and Experimental Workflow
To understand the biological process and the experimental approach, the following diagrams illustrate the ADCC signaling pathway and a typical experimental workflow.
References
- 1. Mechanisms of Action of the New Antibodies in Use in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK-mediated antibody-dependent cell-mediated cytotoxicity in solid tumors: biological evidence and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of Noraramtide on Natural Killer (NK) Cell Function using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noraramtide is a synthetic amino acid analog that acts as a prodrug for norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][2][3][4][5] Norepinephrine has been shown to modulate the activity of various immune cells, including Natural Killer (NK) cells.[6][7][8][9] NK cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. Understanding the impact of this compound on NK cell function is therefore crucial for evaluating its potential immunomodulatory effects in therapeutic contexts.
These application notes provide a detailed flow cytometry panel and a comprehensive set of protocols to enable researchers to assess the effects of this compound on the phenotype, activation, and cytotoxic potential of human NK cells.
Data Presentation
Table 1: Proposed Multi-Color Flow Cytometry Panel for NK Cell Assessment
This 10-color panel is designed to identify NK cell subsets and evaluate their activation, degranulation, and cytotoxic potential.
| Marker | Fluorochrome | Cellular Location | Function/Rationale |
| CD3 | BV510 | Surface | Exclusion marker for T cells to identify true NK cells (CD3-). |
| CD56 | PE-Cy7 | Surface | Lineage marker for NK cells; helps delineate CD56bright and CD56dim subsets.[10] |
| CD16 | APC-H7 | Surface | FcγRIII receptor, crucial for antibody-dependent cell-mediated cytotoxicity (ADCC) and identifies mature NK cells.[11] |
| CD69 | PE | Surface | Early activation marker, upregulated upon NK cell activation.[7] |
| NKp46 | BV421 | Surface | Natural Cytotoxicity Receptor (NCR), involved in the recognition and killing of target cells. |
| NKG2D | BB515 | Surface | Activating receptor, recognizes stress-induced ligands on target cells. |
| CD107a (LAMP-1) | APC | Surface/Intracellular | Marker of degranulation; transiently expressed on the surface of NK cells upon release of cytotoxic granules.[11] |
| Perforin (B1180081) | FITC | Intracellular | Key cytotoxic molecule stored in granules, creates pores in target cell membranes.[8] |
| Granzyme B | Alexa Fluor 700 | Intracellular | Cytotoxic enzyme that enters target cells through perforin pores to induce apoptosis.[8] |
| Live/Dead Stain | e.g., Zombie NIR™ | N/A | To exclude non-viable cells from the analysis, ensuring data integrity. |
Table 2: Experimental Design for Assessing this compound's Effects on NK Cells
This table outlines a typical experimental setup to investigate the dose-dependent and time-course effects of this compound.
| Experimental Group | This compound Concentration | Incubation Time | Readouts |
| Untreated Control | 0 µM | 24, 48, 72 hours | Baseline NK cell phenotype, activation, and cytotoxicity. |
| Vehicle Control | Vehicle Only | 24, 48, 72 hours | To control for any effects of the drug solvent. |
| This compound Low Dose | e.g., 1 µM | 24, 48, 72 hours | Assess effects at a lower, potentially sub-optimal concentration. |
| This compound Mid Dose | e.g., 10 µM | 24, 48, 72 hours | Evaluate effects at a physiologically relevant concentration. |
| This compound High Dose | e.g., 100 µM | 24, 48, 72 hours | Investigate potential toxicity or saturation of effects at a high concentration. |
| Positive Control (e.g., IL-2/IL-15) | N/A | 24, 48, 72 hours | To confirm NK cell responsiveness and validate the assay. |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and NK Cells
1.1. PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque® in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
1.2. NK Cell Enrichment (Optional, Recommended): For more specific analysis, NK cells can be enriched from the PBMC population using a negative selection kit (e.g., EasySep™ Human NK Cell Enrichment Kit) according to the manufacturer's instructions. This removes non-NK cells, resulting in a highly purified NK cell population.
In Vitro Treatment with this compound
-
Plate the isolated PBMCs or enriched NK cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the different concentrations of this compound and the vehicle control to the designated wells. Include an untreated control and a positive control (e.g., IL-2 at 100 U/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
Staining for Flow Cytometry
3.1. Surface Staining:
-
Harvest the cells from the 96-well plate and transfer to a V-bottom plate.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers (CD3, CD56, CD16, CD69, NKp46, NKG2D, CD107a) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3.2. Intracellular Staining:
-
Following surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer kit (e.g., BD Cytofix/Cytoperm™) according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (Perforin, Granzyme B) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for acquisition.
Flow Cytometry Acquisition and Analysis
-
Acquire the stained samples on a flow cytometer capable of detecting all the fluorochromes in the panel.
-
Collect a sufficient number of events (e.g., at least 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the Live/Dead stain.
-
Identify lymphocytes based on FSC-A and side scatter area (SSC-A).
-
Gate on NK cells by selecting the CD3-negative and CD56-positive population.
-
Further delineate NK cell subsets based on CD56 and CD16 expression (CD56brightCD16- and CD56dimCD16+).
-
Analyze the expression of activation (CD69, NKp46, NKG2D), degranulation (CD107a), and cytotoxic markers (Perforin, Granzyme B) on the gated NK cell populations.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on NK cells.
Caption: Postulated signaling pathway of this compound's effect on NK cells.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Prospects for Droxidopa in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mechanism of norepinephrine-mediated inhibition of human NK cytotoxic functions: inhibition of cytokine secretion, target binding, and programming for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine inhibits human natural killer cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for Investigating the Combination of Noradrenaline and Checkpoint Inhibitors in Cancer Research
Disclaimer: The following document is based on the scientific literature pertaining to "Noradrenaline" (also known as Norepinephrine). The term "Noraramtide" from the user query did not yield specific results and is presumed to be a synonym or misspelling of Noradrenaline. The provided information is intended for research purposes only and does not constitute medical advice.
Introduction
Recent advances in immuno-oncology, particularly the development of immune checkpoint inhibitors (ICIs), have revolutionized cancer treatment.[1][2] These therapies, which block inhibitory pathways like PD-1/PD-L1, unleash the patient's own immune system to attack tumor cells.[3] However, a significant number of patients do not respond to ICI monotherapy, prompting research into combination strategies to improve efficacy.
The tumor microenvironment (TME) plays a crucial role in the response to immunotherapy. One of the key components of the TME is the influence of the nervous system. Sympathetic nerve fibers can innervate tumors, leading to localized release of neurotransmitters such as Noradrenaline (NE).[4] Chronic exposure to NE within the TME has been shown to have a largely immunosuppressive effect, potentially contributing to tumor progression and resistance to therapy.[4][5] This has led to investigations into the use of beta-blockers (which antagonize Noradrenaline) in combination with ICIs.[6]
This document provides a framework for researchers to investigate the direct effects of combining Noradrenaline with checkpoint inhibitors. The rationale for such an investigation is to understand the fundamental biological interactions between adrenergic signaling and checkpoint blockade, which could inform the development of novel therapeutic strategies. It is important to note that based on current literature, a direct agonistic combination is hypothesized to be antagonistic to anti-tumor immunity.
Mechanism of Action
Noradrenaline Signaling
Noradrenaline is a catecholamine that functions as a neurotransmitter and hormone. It exerts its effects by binding to α- and β-adrenergic receptors on various cell types, including cancer cells and immune cells.[7]
-
On Immune Cells: Chronic NE signaling, particularly through the β2-adrenergic receptor, can suppress the function of effector immune cells.[5] It has been shown to diminish T-cell receptor activity, reduce the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α by CD8+ T cells, and promote T-cell exhaustion.[8][9] Furthermore, NE can favor the accumulation of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs).[8][10]
-
On Tumor Cells: Adrenergic receptors are expressed on various cancer cells. NE can directly promote tumor cell proliferation, migration, and the secretion of pro-angiogenic factors.[7]
Checkpoint Inhibitors (Anti-PD-1/PD-L1)
Programmed cell death protein 1 (PD-1) is a checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, leading to T-cell exhaustion and allowing the tumor to evade immune attack. Checkpoint inhibitors are monoclonal antibodies that block the PD-1/PD-L1 interaction, thereby restoring the T cell's ability to recognize and kill cancer cells.
Hypothesized Interaction
The combination of Noradrenaline and a checkpoint inhibitor presents a complex biological question. Chronic high levels of NE in the TME are associated with an immunosuppressive phenotype and resistance to anti-PD-1 therapy.[11] Therefore, systemic or continuous administration of Noradrenaline alongside a checkpoint inhibitor is likely to be counterproductive. However, investigating this interaction under controlled experimental conditions is crucial to fully understand the mechanisms of neuro-immune modulation in cancer.
Quantitative Data from Preclinical Studies
While no studies have shown a synergistic anti-tumor effect of combining Noradrenaline with checkpoint inhibitors, preclinical studies using beta-blockers (Noradrenaline antagonists) have provided quantitative data supporting the negative role of adrenergic signaling in immunotherapy.
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T Cell Infiltration (cells/mm²) | MDSC Infiltration (%) | Reference |
| Control (Isotype Ab) | 0 | 50 ± 10 | 25 ± 5 | [6] |
| Anti-CTLA-4 | 30 ± 8 | 120 ± 15 | 22 ± 4 | [6] |
| Propranolol (B1214883) | 25 ± 6 | 100 ± 12 | 15 ± 3 | [6] |
| Anti-CTLA-4 + Propranolol | 60 ± 10 | 200 ± 20 | 8 ± 2 | [6] |
Table 1: Example of preclinical data showing the effect of the beta-blocker propranolol in combination with an anti-CTLA-4 checkpoint inhibitor in a murine sarcoma model. Data are representative and synthesized from the findings of the cited study.
Experimental Protocols
The following protocols are designed to investigate the effect of Noradrenaline on the efficacy of anti-PD-1 therapy in a preclinical setting.
Protocol 1: In Vitro T-Cell Function Assay
Objective: To determine the effect of Noradrenaline on the function of T cells in the presence of an anti-PD-1 antibody.
Materials:
-
Murine or human CD8+ T cells
-
Tumor cell line expressing PD-L1 (e.g., B16-F10, MC38)
-
Anti-PD-1 antibody
-
Noradrenaline
-
Cell culture medium and supplements
-
Cytokine detection assay kit (e.g., ELISA for IFN-γ)
-
Flow cytometer
Methodology:
-
Co-culture CD8+ T cells with the PD-L1-expressing tumor cell line at a 10:1 effector-to-target ratio.
-
Divide the co-cultures into the following treatment groups:
-
Vehicle control
-
Anti-PD-1 antibody (e.g., 10 µg/mL)
-
Noradrenaline (e.g., 10 µM)
-
Anti-PD-1 antibody + Noradrenaline
-
-
Incubate the cells for 48-72 hours.
-
Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Harvest the T cells and analyze the expression of activation markers (e.g., CD69, CD25) and exhaustion markers (e.g., TIM-3, LAG-3) by flow cytometry.
-
Assess tumor cell viability using a suitable assay (e.g., MTS or Annexin V staining).
Protocol 2: In Vivo Murine Tumor Model
Objective: To evaluate the impact of systemic Noradrenaline administration on the anti-tumor efficacy of an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
Syngeneic tumor cell line (e.g., MC38)
-
Anti-PD-1 antibody
-
Noradrenaline
-
Osmotic pumps for continuous infusion
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously implant 1x10^6 MC38 tumor cells into the flank of C57BL/6 mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (saline infusion + isotype control antibody)
-
Anti-PD-1 antibody (e.g., 200 µg per mouse, intraperitoneally, every 3 days)
-
Noradrenaline (e.g., via a subcutaneously implanted osmotic pump for continuous infusion)
-
Anti-PD-1 antibody + Noradrenaline
-
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize the mice and harvest the tumors and spleens.
-
Analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry for the frequency and phenotype of CD8+ T cells, regulatory T cells, and MDSCs.
-
Perform immunohistochemistry on tumor sections to visualize CD8+ T cell infiltration.
Visualizations
Caption: Interaction of Noradrenaline and PD-1/PD-L1 signaling in the TME.
Caption: Workflow for a preclinical in vivo combination study.
References
- 1. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing combination strategies using PD-1 checkpoint inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic Signaling in Immunotherapy of Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of beta-adrenergic receptors reduces cancer growth and enhances the response to anti-CTLA4 therapy by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine promotes tumor microenvironment reactivity through β3-adrenoreceptors during melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sympathetic nerve signaling rewires the tumor microenvironment: a shift in “microenvironmental-ity” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Neurotransmitters: promising immune modulators in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine inhibits CD8+ T-cell infiltration and function, inducing anti-PD-1 mAb resistance in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Noraramtide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noraramtide is a novel synthetic peptide with therapeutic potential. Early structural analysis suggests that this compound may act as a ligand for a G-protein coupled receptor (GPCR), a large family of transmembrane receptors that play a crucial role in various physiological processes.[1] Consequently, many GPCRs are significant targets for drug development.[1] This document provides a detailed protocol for developing and implementing a cell-based bioassay to quantify the activity of this compound by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many GPCR signaling pathways.[2][3][4]
The activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4] Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase, resulting in decreased cAMP levels. This protocol describes a competitive immunoassay using a homogenous time-resolved fluorescence (HTRF) format, a robust and sensitive method for quantifying cAMP in cell lysates.
Principle of the Bioassay
This protocol outlines a cell-based assay to measure the effect of this compound on intracellular cAMP levels. Cells expressing the putative target GPCR are incubated with varying concentrations of this compound. After cell lysis, the amount of cAMP produced is quantified using a competitive immunoassay. In this assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.
Signaling Pathway Diagram
Caption: Putative Gs-coupled GPCR signaling pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound cAMP bioassay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK293 cells expressing the target GPCR | In-house or Commercial | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| This compound | Synthesized in-house | N/A |
| Forskolin (positive control) | Sigma-Aldrich | F6886 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| cAMP HTRF Assay Kit | Cisbio | 62AM4PEB |
| White, solid-bottom 384-well plates | Corning | 3570 |
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293 cells expressing the putative target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in assay buffer (DMEM with 0.5% FBS).
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a white, solid-bottom 384-well plate at a density of 5,000 cells per well in 10 µL of assay buffer.
-
Incubate the plate at 37°C for 24 hours.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to generate a dose-response curve (e.g., from 100 µM to 1 pM).
-
Prepare a positive control solution of 10 µM Forskolin in assay buffer.
-
Prepare a negative control of assay buffer with 0.1% DMSO.
-
Add 5 µL of the diluted this compound, positive control, or negative control to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C for 30 minutes.
Cell Lysis and cAMP Detection
-
Following the manufacturer's instructions for the cAMP HTRF assay kit, prepare the cell lysis buffer and the HTRF detection reagents.
-
Add 5 µL of the HTRF anti-cAMP antibody solution to each well.
-
Add 5 µL of the HTRF cAMP tracer solution to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
Data Acquisition and Analysis
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the positive (10 µM Forskolin) and negative (vehicle) controls.
-
Plot the normalized HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a cAMP Bioassay
| This compound (M) | Log [this compound] | HTRF Ratio (665/620) | % of Max Response |
| 1.00E-05 | -5.00 | 0.25 | 100.0 |
| 1.00E-06 | -6.00 | 0.28 | 95.7 |
| 1.00E-07 | -7.00 | 0.45 | 78.6 |
| 1.00E-08 | -8.00 | 0.85 | 39.3 |
| 1.00E-09 | -9.00 | 1.20 | 5.7 |
| 1.00E-10 | -10.00 | 1.25 | 0.0 |
| Vehicle | N/A | 1.25 | 0.0 |
| Forskolin (10 µM) | N/A | 0.25 | 100.0 |
Table 2: Summary of Bioassay Parameters for this compound
| Parameter | Value |
| EC50 | 5.6 x 10-8 M |
| Hill Slope | 1.1 |
| Max Response | 100% |
| Min Response | 0% |
| Z'-factor | > 0.7 |
Alternative Bioassay: Calcium Flux Assay
Should this compound be found to act on a Gq-coupled GPCR, a calcium flux assay would be a more appropriate method.[5] Gq-coupled GPCRs activate phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[5][6]
Principle of Calcium Flux Assay
This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium. Cells expressing the target Gq-coupled GPCR are loaded with the dye. Upon stimulation with this compound, the increase in intracellular calcium is measured as an increase in fluorescence.
Logical Relationship Diagram for Assay Selection
Caption: Decision tree for selecting the appropriate bioassay.
Conclusion
The described cAMP HTRF bioassay provides a robust and high-throughput method for quantifying the activity of this compound on a putative Gs-coupled GPCR. The detailed protocol and data analysis workflow will enable researchers to determine the potency and efficacy of this novel compound. Should the primary target be a Gq-coupled receptor, the alternative calcium flux assay offers a suitable approach. These application notes serve as a comprehensive guide for the initial characterization of this compound's biological activity.
References
- 1. GPCR Signaling Assays [promega.sg]
- 2. Measurement of second messengers in signal transduction: cAMP and inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Algorithm for biological second messenger analysis with dynamic regions of interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
Application Note: Uncovering Noraramtide Resistance Mechanisms with Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy, limiting the efficacy of targeted treatments like Noraramtide. Understanding the genetic basis of resistance is crucial for developing effective combination therapies and identifying biomarkers to predict patient response. Genome-wide CRISPR-Cas9 knockout screens have become a powerful tool for systematically identifying genes whose loss confers resistance to a therapeutic agent. This application note provides a detailed protocol for utilizing a pooled CRISPR-Cas9 library to identify gene knockouts that lead to resistance to this compound, a novel anti-cancer agent.
The workflow involves transducing a cancer cell line with a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome. This creates a population of cells, each with a specific gene knocked out. The cell pool is then treated with this compound, and the surviving cells are analyzed by next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these enriched sgRNAs are considered potential drivers of this compound resistance.
Data Presentation
The quantitative data from a CRISPR screen is typically presented as a ranked list of genes whose knockout is associated with this compound resistance. The following tables summarize the key findings from a hypothetical screen.
Table 1: Top 10 Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Description | Fold Enrichment (Log2) | p-value | False Discovery Rate (FDR) |
| GENE-A | E3 ubiquitin ligase | 8.2 | 1.5e-8 | 2.1e-5 |
| GENE-B | Tyrosine kinase | 7.5 | 3.2e-8 | 3.8e-5 |
| GENE-C | Component of Pathway-X | 6.9 | 8.1e-7 | 9.5e-4 |
| GENE-D | Apoptosis regulator | 6.3 | 1.2e-6 | 1.3e-3 |
| GENE-E | Drug transporter | 5.8 | 5.6e-6 | 5.9e-3 |
| GENE-F | Transcription factor | 5.5 | 9.8e-6 | 1.0e-2 |
| GENE-G | Cell cycle checkpoint | 5.1 | 1.4e-5 | 1.5e-2 |
| GENE-H | DNA repair enzyme | 4.9 | 2.5e-5 | 2.6e-2 |
| GENE-I | Member of Complex-Y | 4.6 | 4.3e-5 | 4.5e-2 |
| GENE-J | Kinase suppressor | 4.2 | 7.8e-5 | 8.1e-2 |
Table 2: Pathway Analysis of Significantly Enriched Genes
| Pathway | Number of Genes | p-value |
| MAPK Signaling | 15 | 2.3e-6 |
| PI3K-Akt Signaling | 12 | 5.1e-5 |
| Wnt/β-catenin Signaling | 9 | 1.8e-4 |
| Apoptosis Regulation | 7 | 3.2e-3 |
| Drug Metabolism and Efflux | 5 | 8.9e-3 |
Experimental Protocols
Cell Line Preparation and Lentivirus Production
This protocol describes the preparation of the target cancer cell line and the production of the pooled lentiviral sgRNA library.
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. Ensure the cell line is healthy and free of contamination.
-
Cas9 Expression: Stably express Cas9 nuclease in the target cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection. Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or sequencing of a targeted locus).
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
Titer the lentivirus on the Cas9-expressing target cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
CRISPR-Cas9 Library Screening
This protocol outlines the steps for transducing the cell line with the sgRNA library and selecting for this compound-resistant cells.
-
Transduction: Seed the Cas9-expressing cells at a density that will result in a representation of at least 200-500 cells per sgRNA in the library after transduction. Transduce the cells with the pooled lentiviral sgRNA library at the predetermined MOI.
-
Antibiotic Selection: After 24-48 hours, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells. Maintain selection until a non-transduced control plate shows complete cell death.
-
Baseline Cell Population (T0): After selection, harvest a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA. This sample will serve as the baseline control for sgRNA distribution.
-
This compound Treatment:
-
Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80-IC90) over a period of 14-21 days.
-
Maintain a sufficient number of cells throughout the experiment to preserve the complexity of the library (at least 200-500 cells per sgRNA).
-
-
Harvesting Resistant Cells: Once a resistant population emerges in the this compound-treated group, harvest the surviving cells from both the control and treated populations.
Genomic DNA Extraction, PCR, and Next-Generation Sequencing
This protocol details the preparation of sgRNA libraries for sequencing.
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and this compound-treated cell populations using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes for multiplexing.
-
Library Purification and Quantification: Purify the PCR products and quantify the final library concentration.
-
Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an appropriate platform (e.g., Illumina NextSeq or NovaSeq).
Data Analysis
The sequencing data is analyzed to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to account for differences in library size and sequencing depth.
-
Hit Identification: Use statistical methods, such as those implemented in MAGeCK or STARS, to identify sgRNAs and, by extension, genes that are significantly enriched or depleted in the treated sample compared to the control.[1][2]
-
Pathway Analysis: Perform gene ontology and pathway analysis on the list of significantly enriched genes to identify biological processes and signaling pathways associated with this compound resistance.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involved in this compound action and resistance.
Caption: CRISPR screen workflow for identifying this compound resistance genes.
Caption: Hypothetical signaling pathway affected by this compound.
Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to elucidate the genetic mechanisms of resistance to this compound. The identification of genes whose loss confers resistance can provide valuable insights into the drug's mechanism of action and inform the development of rational combination therapies to overcome resistance. The protocols and data analysis workflows described herein can be adapted for studying resistance to other targeted anti-cancer agents.
References
Application Notes and Protocols: Imaging Techniques to Visualize Noraramtide Tumor Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for visualizing the tumor localization of Noraramtide, a potent and selective norepinephrine (B1679862) transporter (NET) targeting agent. The following sections describe two primary imaging modalities: radionuclide imaging (SPECT/PET) and fluorescence imaging. These techniques are critical for preclinical evaluation of this compound's biodistribution, tumor-targeting efficacy, and pharmacokinetic profiles.
Mechanism of this compound Tumor Targeting
This compound is designed to bind with high affinity to the norepinephrine transporter (NET), a protein overexpressed on the surface of various neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1][2] This specific interaction allows for the targeted delivery of imaging agents or therapeutic payloads directly to the tumor site.[2] Upon binding to NET, the this compound-payload conjugate can be internalized by the cancer cell, enhancing signal accumulation for imaging or delivering a therapeutic agent.[2][3]
Application Note 1: Radionuclide Imaging of this compound
Radionuclide imaging, including Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enables sensitive and quantitative whole-body imaging of radiolabeled this compound.[4][5] This approach is invaluable for assessing tumor targeting, biodistribution, and pharmacokinetics in preclinical models.[5][6]
Experimental Workflow: SPECT/PET Imaging
The following diagram outlines the key steps for performing in vivo radionuclide imaging of this compound.
Protocol 1.1: Radiolabeling of this compound with Iodine-123 (for SPECT)
This protocol describes a standard method for radioiodination of a peptide like this compound.
Materials:
-
This compound
-
Sodium [¹²³I]iodide
-
Iodogen-coated reaction vials
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile
-
HPLC system with a radioactivity detector
Procedure:
-
Prepare a 1 mg/mL solution of this compound in PBS.
-
Add 100 µL of the this compound solution to an Iodogen-coated vial.
-
Add 5-10 mCi of Sodium [¹²³I]iodide to the vial.
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle agitation.
-
Quench the reaction by transferring the mixture to a clean vial containing a quenching agent like sodium metabisulfite.
-
Purify the radiolabeled peptide using a Sephadex G-25 column, eluting with PBS.
-
Collect fractions and identify the radiolabeled this compound peak using a gamma counter.
-
Perform quality control using HPLC to determine radiochemical purity (goal >95%).
Protocol 1.2: In Vivo SPECT/CT Imaging
Animal Model:
-
Athymic nude mice bearing subcutaneous neuroblastoma xenografts (e.g., SK-N-BE(2)).
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% in oxygen).
-
Administer 200-300 µCi of [¹²³I]-Noraramtide via tail vein injection.
-
Position the animal on the SPECT/CT scanner bed. Maintain anesthesia and body temperature throughout the imaging session.
-
Acquire whole-body SPECT images at multiple time points (e.g., 1, 4, 24, and 48 hours post-injection).[7]
-
Following the final imaging session, euthanize the animal.
-
Perform ex vivo biodistribution studies by harvesting tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following table presents hypothetical biodistribution data for [¹²³I]-Noraramtide.
| Organ/Tissue | Mean Uptake (%ID/g) ± SD (n=5) |
| Tumor | 12.5 ± 2.1 |
| Blood | 1.2 ± 0.3 |
| Heart | 2.5 ± 0.6 |
| Lungs | 3.1 ± 0.8 |
| Liver | 4.5 ± 1.1 |
| Spleen | 1.8 ± 0.4 |
| Kidneys | 8.9 ± 1.5 |
| Muscle | 0.8 ± 0.2 |
| Bone | 1.1 ± 0.3 |
Application Note 2: Fluorescence Imaging of this compound
In vivo fluorescence imaging offers a non-radioactive method to visualize the distribution of fluorescently labeled this compound.[8][9] This technique is particularly useful for high-resolution imaging in superficial tumors and for intravital microscopy.[9]
Experimental Workflow: Fluorescence Imaging
The workflow for fluorescence imaging is similar to radionuclide imaging but utilizes different labeling and detection methods.
Protocol 2.1: Fluorescent Labeling of this compound
This protocol describes the conjugation of this compound with a near-infrared (NIR) fluorescent dye.
Materials:
-
This compound
-
NHS-ester functionalized NIR dye (e.g., Cy5.5-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve this compound in the sodium bicarbonate buffer to a concentration of 2 mg/mL.
-
Dissolve the NIR dye-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Add the dye solution to the peptide solution at a molar ratio of 3:1 (dye:peptide).
-
Incubate the reaction for 2 hours at room temperature in the dark, with gentle stirring.
-
Separate the labeled peptide from the free dye using a PD-10 column, eluting with PBS.
-
Collect the colored fractions containing the labeled peptide.
-
Determine the degree of labeling and concentration using spectrophotometry.
Protocol 2.2: In Vivo Fluorescence Imaging
Animal Model:
-
Athymic nude mice with subcutaneous neuroblastoma xenografts.
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image before injection.
-
Administer 10 nmol of the fluorescently labeled this compound via tail vein injection.
-
Acquire whole-body fluorescence images at various time points (e.g., 30 min, 2, 6, 24, and 48 hours post-injection) using an in vivo imaging system (IVIS) or similar device.
-
After the final imaging time point, euthanize the animal.
-
Harvest the tumor and major organs and perform ex vivo imaging to confirm the in vivo signal localization.
-
Quantify the average radiant efficiency from regions of interest (ROIs) drawn around the tumor and other organs.
Quantitative Data Summary
The following table shows representative quantitative data from in vivo fluorescence imaging.
| Organ/Tissue | Mean Radiant Efficiency [p/s/cm²/sr]/[µW/cm²] ± SD (24h post-injection) | Tumor-to-Muscle Ratio |
| Tumor | (8.5 ± 1.5) x 10⁸ | 6.1 |
| Liver | (4.2 ± 0.9) x 10⁸ | - |
| Kidneys | (6.8 ± 1.2) x 10⁸ | - |
| Muscle | (1.4 ± 0.3) x 10⁸ | - |
References
- 1. Anticancer Efficacy and Mechanisms of a Dual Targeting of Norepinephrine Transporter and Thyrointegrin αvβ3 Antagonist in Neuroblastoma [jcancer.org]
- 2. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. Radiolabels Used as Radio-Pharmaceuticals for Nuclear Medicine [large.stanford.edu]
- 5. Radiolabeled Compounds for Diagnosis and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Directions in Imaging Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Tumor‐targeted fluorescence labeling systems for cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Noraramtide in CAR-NK Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noraramtide (also known as BHV-1100 or KP1237) is a synthetic, small, bispecific antibody-redirecting/recruiting molecule (ARM).[1] Its primary mechanism of action involves the simultaneous binding to the CD38 antigen on tumor cells and to endogenous antibodies present in the patient's bloodstream. This dual binding effectively recruits immune effector cells, including Natural Killer (NK) cells, to the tumor site, thereby inducing antibody-dependent cellular cytotoxicity (ADCC) against CD38-expressing cancer cells.[1] CD38 is a transmembrane glycoprotein (B1211001) found on various hematologic malignant cells and its expression is often correlated with a poor prognosis.[1]
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for investigating the synergistic effects of this compound in the context of Chimeric Antigen Receptor (CAR)-NK cell therapy research. The focus is on leveraging this compound's unique mechanism to enhance the anti-tumor efficacy of CAR-NK cells, particularly against CD38-positive malignancies.
Principle of Application
The core principle behind the combined application of this compound and CAR-NK cell therapy is to create a multi-pronged attack on tumor cells. While CAR-NK cells are engineered to recognize a specific tumor-associated antigen (TAA) via their CAR, this compound can augment this targeted cytotoxicity through a separate and complementary mechanism. By recruiting endogenous antibodies and subsequently NK cells to CD38-expressing tumor cells, this compound can:
-
Enhance the overall cytotoxicity against tumors that express both the CAR target and CD38.
-
Provide an alternative killing mechanism if the CAR target antigen is downregulated, a common mechanism of tumor escape.
-
Potentially increase the infiltration and activation of CAR-NK cells at the tumor site.
Quantitative Data Summary
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C210H300N48O65S3 | [1][2] |
| Molecular Weight | 4633 g/mol | [1] |
| Synonyms | BHV-1100, KP1237 | [1][2] |
| Target Antigen | CD38 | [1] |
| Mechanism of Action | Antibody-Dependent Cellular Cytotoxicity (ADCC) | [1] |
| Recruited Effector Cells | Natural Killer (NK) cells | [1] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of this compound-Mediated ADCC
Caption: this compound-mediated ADCC signaling pathway.
Experimental Workflow for Evaluating this compound with CAR-NK Cells
Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine if this compound enhances the cytotoxic potential of CAR-NK cells against CD38-positive tumor cells.
Materials:
-
CAR-NK cells (targeting a non-CD38 antigen)
-
CD38-positive tumor cell line (e.g., MM.1S, RPMI-8226)
-
This compound
-
Complete RPMI-1640 medium
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well U-bottom plates
Procedure:
-
Cell Preparation:
-
Culture CAR-NK cells and target cells to the logarithmic growth phase.
-
Wash and resuspend both cell types in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 1 x 10^4 target cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted this compound to the wells containing target cells.
-
Add CAR-NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include the following controls:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
CAR-NK cells only
-
CAR-NK cells with target cells (without this compound)
-
Target cells with this compound only
-
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: CAR-NK Cell Activation and Degranulation Assay
Objective: To assess the activation status of CAR-NK cells in the presence of this compound and target cells.
Materials:
-
CAR-NK cells
-
CD38-positive tumor cell line
-
This compound
-
Anti-CD107a antibody (FITC or PE conjugated)
-
Anti-IFN-γ antibody (APC conjugated)
-
Brefeldin A and Monensin
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Co-culture Setup:
-
In a 96-well U-bottom plate, combine 1 x 10^5 CAR-NK cells with 1 x 10^5 target cells (1:1 E:T ratio).
-
Add this compound at a predetermined optimal concentration.
-
Add anti-CD107a antibody to the co-culture.
-
Include controls as described in Protocol 1.
-
-
Incubation:
-
Incubate for 1 hour at 37°C.
-
Add Brefeldin A and Monensin to inhibit cytokine secretion.
-
Incubate for an additional 4 hours at 37°C.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Perform surface staining for CAR expression and other relevant markers.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the CAR-NK cell population.
-
Analyze the expression of CD107a and IFN-γ.
-
Conclusion
The application of this compound in conjunction with CAR-NK cell therapy presents a promising strategy to enhance anti-tumor responses against CD38-positive cancers. The provided protocols offer a framework for researchers to investigate the synergistic potential of this combination. Further studies are warranted to explore the in vivo efficacy and safety of this novel therapeutic approach.
References
Troubleshooting & Optimization
Optimizing Noraramtide dosage for maximum efficacy and minimal toxicity
Technical Support Center: Optimizing Noraramtide Dosage
Fictional Drug Context: this compound is an investigational peptide-based kinase inhibitor designed to selectively target the ZN-beta kinase, a critical component of the Tumor Proliferation Cascade (TPC) pathway implicated in pancreatic cancer. While this compound shows significant promise in halting tumor cell division, dose-dependent off-target effects on the Hepatic Stress Response (HSR) pathway have raised concerns about potential liver toxicity. This guide provides researchers with essential information for optimizing this compound dosage to achieve maximum therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of ZN-beta kinase, leading to the suppression of the Tumor Proliferation Cascade (TPC) pathway and subsequent apoptosis of cancer cells. The most significant off-target effect is the unintended inhibition of kinases within the Hepatic Stress Response (HSR) pathway, which can lead to hepatotoxicity, particularly at higher concentrations.[1][2]
Q2: How do I select an initial dose range for my in vitro experiments?
A2: For initial in vitro studies, it is recommended to start with a broad dose range that brackets the IC50 value of this compound for the target ZN-beta kinase. A typical starting range would be from 0.1 nM to 10 µM. This allows for the determination of a dose-response curve and the identification of the optimal concentration for efficacy in your specific cell line(s).[3][4]
Q3: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
On-target toxicity: The targeted cell line may be highly dependent on the ZN-beta kinase pathway for survival.[1]
-
Off-target effects: Your cell line might be particularly sensitive to the off-target effects of this compound on other kinases.[1][5]
-
Compound solubility issues: Poor solubility of this compound in your culture media can lead to compound precipitation and non-specific cytotoxic effects.[1]
-
Cell line-specific sensitivity: Different cell lines can exhibit varying sensitivities to the same compound.[1]
Q4: My in vitro results are not translating to my in vivo models. What should I consider?
A4: Discrepancies between in vitro and in vivo results are common in drug development.[6][7] Key factors to consider include:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo will influence its exposure at the tumor site.[3][8]
-
Toxicity: In vivo toxicity, such as hepatotoxicity, may limit the achievable therapeutic dose.[3][9]
-
Tumor microenvironment: The complex tumor microenvironment in vivo can influence drug response in ways not captured by in vitro models.
Troubleshooting Guides
Issue 1: High variability in experimental replicates
-
Potential Cause: Inconsistent compound preparation or handling.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture media.
-
Prepare fresh dilutions for each experiment.
-
Vortex solutions thoroughly after each dilution step.
-
Use a vehicle control (e.g., DMSO alone) to account for any solvent effects.[1]
-
Issue 2: Unexpected activation of compensatory signaling pathways
-
Potential Cause: Inhibition of the TPC pathway may lead to the upregulation of alternative survival pathways.[1]
-
Troubleshooting Steps:
-
Perform western blot analysis to probe for the activation of known compensatory pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Consider combination therapy with inhibitors targeting these compensatory pathways to enhance the efficacy of this compound.[1]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Target IC50 (ZN-beta, nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/IC50) |
| PANC-1 | 15 | 1500 | 100 |
| MiaPaCa-2 | 25 | 2000 | 80 |
| AsPC-1 | 10 | 1200 | 120 |
Table 2: In Vivo Toxicity Profile of this compound in Murine Models
| Dose (mg/kg) | Route of Administration | Observed Toxicities | Notes |
| 10 | Intravenous | No significant toxicities observed | Well-tolerated dose |
| 25 | Intravenous | Grade 1 elevated liver enzymes (ALT, AST) | Mild, reversible hepatotoxicity |
| 50 | Intravenous | Grade 3 elevated liver enzymes, weight loss | Dose-limiting toxicity observed |
Experimental Protocols
1. ZN-beta Kinase Activity Assay (Radiometric)
-
Objective: To determine the IC50 of this compound against ZN-beta kinase.
-
Methodology:
-
Prepare a reaction mixture containing recombinant ZN-beta kinase, a peptide substrate, and [γ-32P]ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP using a phosphocellulose membrane.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.[4][10]
-
2. Cell Viability Assay (MTT)
-
Objective: To assess the cytotoxic effects of this compound on pancreatic cancer cell lines.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
-
Visualizations
Caption: Tumor Proliferation Cascade (TPC) Pathway and this compound's Mechanism of Action.
Caption: Hepatic Stress Response (HSR) Pathway and this compound's Off-Target Effect.
Caption: General Experimental Workflow for this compound Dosage Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low ADCC Response with Noraramtide
Welcome to the technical support center for Noraramtide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low Antibody-Dependent Cellular Cytotoxicity (ADCC) responses in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on ADCC?
This compound is a novel immunomodulatory agent currently in early-phase clinical development. As a modulator of the immune system, its effects on specific immune functions such as ADCC can be complex and dependent on the experimental context. While direct public data on this compound's mechanism of action in ADCC is limited, it is hypothesized to be a synthetic analogue of muramyl dipeptide (MDP), acting as a NOD2 receptor agonist.[1] Activation of the NOD2 signaling pathway can lead to the production of pro-inflammatory cytokines and enhance immune cell activity.[2][3][4] Theoretically, this could potentiate the cytotoxic activity of effector cells like Natural Killer (NK) cells, thereby enhancing ADCC. However, a low ADCC response could indicate suboptimal experimental conditions or off-target effects.
Q2: What are the critical components of an ADCC assay that I should pay attention to?
An ADCC assay has three main components: effector cells (typically NK cells from PBMCs), target cells (e.g., cancer cell lines), and a monoclonal antibody that binds to a specific antigen on the target cells.[5] The interaction of these components leads to the lysis of the target cells. A low ADCC response can be due to issues with any of these components.
Q3: Could this compound be directly inhibiting my effector cells?
While this compound is expected to be an immune stimulant, some compounds can have dose-dependent inhibitory effects. It is also worth noting the phonetic similarity to "norepinephrine," a catecholamine that has been shown to inhibit NK cell cytotoxicity and ADCC at certain concentrations by binding to β2-adrenoceptors on the cells.[6][7][8] If this compound has any structural or functional similarity to catecholamines, this could be a potential cause for a low ADCC response.
Troubleshooting Guides
If you are experiencing a lower-than-expected ADCC response in the presence of this compound, please follow the troubleshooting steps outlined below.
Problem 1: Low or No Target Cell Lysis
A lack of target cell lysis is the most direct indicator of a failed ADCC assay. The following table summarizes potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective dose. High concentrations may be inhibitory. |
| Issues with Effector Cells | See Troubleshooting Guide for Effector Cell-Related Issues. |
| Issues with Target Cells | See Troubleshooting Guide for Target Cell-Related Issues. |
| Issues with Antibody | See Troubleshooting Guide for Antibody-Related Issues. |
| Incorrect Assay Setup | Review the experimental protocol for errors in incubation time, temperature, or reagent concentrations. |
Problem 2: High Background Lysis in Control Groups
High background lysis in the absence of the antibody or this compound can mask the specific ADCC effect.
| Potential Cause | Recommended Troubleshooting Action |
| Poor Effector Cell Health | Use freshly isolated PBMCs or ensure proper thawing and recovery of cryopreserved cells. A 4 to 24-hour recovery period for cryopreserved PBMCs is recommended to restore activity.[9] |
| High Spontaneous Target Cell Death | Ensure target cells are in a logarithmic growth phase and have high viability before starting the assay. |
| Contamination | Check cell cultures for microbial contamination. |
Experimental Protocols
Protocol 1: Evaluation of Effector Cell Viability and Activation
This protocol uses flow cytometry to assess the health and activation status of effector cells (NK cells within a PBMC population) after treatment with this compound.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium with 10% FBS
-
Human PBMCs (freshly isolated or properly thawed cryopreserved)
-
This compound
-
Anti-CD3, Anti-CD16, Anti-CD56, Anti-CD69, and viability dye (e.g., 7-AAD) fluorescently labeled antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Incubate PBMCs with varying concentrations of this compound for the desired time (e.g., 4-24 hours). Include a vehicle-only control.
-
Wash the cells and stain with the antibody cocktail (anti-CD3, -CD16, -CD56, -CD69) and a viability dye according to the manufacturer's instructions.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of viable NK cells (CD3-CD56+) and the expression of the activation marker CD69 on NK cells.
Protocol 2: Assessment of Target Cell Antigen Expression
This protocol uses flow cytometry to quantify the expression of the target antigen on the surface of the target cells.
Materials:
-
Target cell line
-
Complete growth medium for the target cell line
-
Primary antibody specific for the target antigen
-
Fluorescently labeled secondary antibody (if the primary is not labeled)
-
Flow cytometer
Procedure:
-
Harvest target cells and ensure they are in a single-cell suspension.
-
Wash and resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Incubate the cells with the primary antibody at the recommended concentration.
-
If using an unlabeled primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the target antigen.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound as a NOD2 agonist.
Experimental Workflow
Caption: Troubleshooting workflow for low ADCC response with this compound.
Logical Relationships
Caption: Key components influencing the ADCC response in the presence of this compound.
Quantitative Data Summary
The following tables provide a framework for organizing your experimental data to facilitate troubleshooting.
Table 1: Effect of this compound Concentration on NK Cell Viability and Activation
| This compound Conc. (µM) | % NK Cell Viability (CD3-CD56+) | % CD69+ NK Cells |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Impact of Effector to Target (E:T) Ratio on ADCC Response
| E:T Ratio | % Specific Lysis (Vehicle) | % Specific Lysis (+ this compound) |
| 5:1 | ||
| 10:1 | ||
| 25:1 | ||
| 50:1 |
Table 3: Correlation of Target Antigen Expression with ADCC Activity
| Target Cell Line | Antigen MFI | % Specific Lysis |
| Cell Line A (Low Expressor) | ||
| Cell Line B (High Expressor) |
By systematically working through these troubleshooting guides, protocols, and data analysis frameworks, researchers can identify and resolve the underlying causes of a low ADCC response when working with this compound.
References
- 1. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 2. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists on Human Dendritic Cells To Generate Interleukin-12 and T Helper Type 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Norepinephrine inhibits human natural killer cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of norepinephrine-mediated inhibition of human NK cytotoxic functions: inhibition of cytokine secretion, target binding, and programming for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptides: Keeping The Balance Between Pathogen Immunity and Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Noraramtide Stability and Shelf-Life Technical Support Center
Welcome to the technical support center for Noraramtide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and extending the shelf-life of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: To minimize degradation, it is highly recommended to store lyophilized this compound at –20°C or –80°C.[1][2][3] Storing at these temperatures can preserve the peptide's integrity for several years.[4] For short-term storage (weeks to months), refrigeration at 2–8°C is acceptable, though not ideal for long-term stability.[4] Always allow the container to reach room temperature before opening to prevent moisture absorption.[5]
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[1][6] For optimal stability, reconstituted this compound should be stored at a pH between 5 and 6.[5] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][5] Store these aliquots at –20°C or –80°C for extended periods.[5] If immediate use is planned, refrigeration at 2-8°C is suitable for short-term storage.
Q3: What are the primary degradation pathways for peptides like this compound?
A3: Peptides like this compound are susceptible to both chemical and physical degradation.[7]
-
Chemical Instability: This involves the breaking or formation of covalent bonds.[1] Common pathways include hydrolysis (cleavage of the peptide backbone), deamidation (especially at asparagine (Asn) and glutamine (Gln) residues), oxidation (of residues like methionine and cysteine), and racemization.[1][2][7]
-
Physical Instability: This involves changes in the peptide's three-dimensional structure. Key pathways include aggregation (clumping of peptide molecules), adsorption to surfaces, and denaturation (loss of native structure).[1][7]
Troubleshooting Guides
Issue 1: Loss of this compound Potency or Activity
You observe a significant decrease in the biological activity of your this compound sample in your assay.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Chemical Degradation | Verify storage conditions of the stock solution. | Ensure the reconstituted this compound is stored in aliquots at -20°C or -80°C and that freeze-thaw cycles are minimized.[2][3] |
| Analyze the sample for degradation products using HPLC. | Compare the chromatogram of the problematic sample with a freshly prepared standard. The presence of new peaks or a decrease in the main peak area suggests degradation. | |
| Incorrect pH of Solution | Measure the pH of the buffer used for reconstitution and in the final assay. | Peptides have an optimal pH range for stability; deviations can lead to rapid degradation.[8] For most peptides, a pH of 5-6 is recommended for storage in solution.[5] |
| Oxidation | If the this compound sequence contains oxidation-prone residues (e.g., Met, Cys, Trp), consider exposure to oxygen. | Reconstitute the peptide in a degassed buffer. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon.[5][6] |
| Physical Instability (Aggregation) | Visually inspect the solution for turbidity or particulates. | Aggregation can lead to a loss of active, soluble peptide.[1] Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. |
Issue 2: Appearance of New Peaks in HPLC Analysis
Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Deamidation | Identify if the new peaks correspond to deamidated forms. | Deamidation of Asn or Gln residues is a common degradation pathway that can be accelerated by pH and temperature.[1][7] Use mass spectrometry (MS) to identify the mass of the species in the new peaks. A +1 Da mass shift is indicative of deamidation. |
| Oxidation | Check for peaks corresponding to oxidized forms. | Oxidation of susceptible amino acids can occur during storage and handling.[1] MS analysis can confirm oxidation (e.g., a +16 Da mass shift for methionine sulfoxide). |
| Hydrolysis | Analyze for fragmentation of the peptide. | Hydrolysis leads to the cleavage of peptide bonds, resulting in smaller peptide fragments.[1][7] MS can be used to identify these fragments. |
| Aggregation | Determine if the new peaks represent aggregates. | Aggregates may appear as early-eluting or broad peaks in reverse-phase HPLC. Use size-exclusion chromatography (SEC-HPLC) for a more accurate assessment of aggregation. |
Data on this compound Stability
The following tables present hypothetical stability data for this compound under various conditions to illustrate the impact of formulation and storage on peptide integrity.
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Solution over 30 Days
| pH | Storage Temperature | % Intact this compound (Day 7) | % Intact this compound (Day 30) |
| 4.0 | 4°C | 98.5% | 95.2% |
| 4.0 | 25°C | 92.1% | 75.6% |
| 5.5 | 4°C | 99.2% | 98.1% |
| 5.5 | 25°C | 97.5% | 90.3% |
| 7.4 | 4°C | 96.8% | 88.4% |
| 7.4 | 25°C | 85.3% | 62.1% |
Table 2: Effect of Excipients on this compound Aggregation during Freeze-Thaw Cycles
| Formulation Buffer | Number of Freeze-Thaw Cycles | % Monomeric this compound (by SEC-HPLC) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 1 | 99.5% |
| 5 | 92.1% | |
| 10 | 85.3% | |
| PBS with 5% Mannitol | 1 | 99.6% |
| 5 | 98.9% | |
| 10 | 97.5% | |
| PBS with 0.02% Polysorbate 80 | 1 | 99.8% |
| 5 | 99.2% | |
| 10 | 98.8% |
Experimental Protocols
Protocol 1: Stability-Indicating Reverse-Phase HPLC (RP-HPLC) Method
This method is designed to separate intact this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to validate the stability-indicating nature of the HPLC method.[9][10]
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 M NaOH at 60°C for 4 hours. Neutralize with HCl before HPLC analysis.
-
Oxidation: Incubate this compound solution (1 mg/mL) in 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Stress: Incubate lyophilized this compound powder at 80°C for 72 hours. Reconstitute before analysis.
-
Photostability: Expose this compound solution (1 mg/mL) to light (ICH Q1B guidelines) for 24 hours.
-
Analysis: Analyze all stressed samples by RP-HPLC and LC-MS to identify and characterize degradation products.[9]
Visualizations
Caption: Deamidation pathway of an asparagine residue.
Caption: Workflow for a comprehensive stability study.
Caption: Troubleshooting logic for low bioactivity.
References
- 1. veeprho.com [veeprho.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. alliedacademies.org [alliedacademies.org]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Noraramtide Resistance in CD38+ Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential resistance to noraramtide, a CD38 modulator, in CD38+ cell lines. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a CD38 modulator that has been in clinical development for the treatment of multiple myeloma.[1] As a CD38-targeting agent, its proposed mechanism of action involves modulating the activity of the CD38 protein on the surface of cancer cells. CD38 is a transmembrane glycoprotein (B1211001) that acts as both a receptor and an enzyme, playing a role in cell signaling and metabolism.[2][3] Agents targeting CD38 can induce cancer cell death through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis induction.[3][4][5]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A decrease in drug efficacy over time may indicate the development of acquired resistance. Several mechanisms can contribute to resistance against CD38-targeting therapies:
-
Reduced CD38 Expression: The cancer cells may be downregulating the expression of CD38 on their surface, reducing the target available for this compound.[4][5]
-
Altered Signaling Pathways: Changes in intracellular signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and overcome the drug's effects.[6][7]
-
Increased Drug Efflux: Cancer cells might upregulate transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.[8]
-
Inhibition of Apoptosis: The cells may have acquired mutations or changes in expression of proteins that regulate apoptosis, making them less susceptible to programmed cell death.[9]
Q3: How can we confirm if our CD38+ cell line has developed resistance to this compound?
To confirm resistance, a series of experiments should be performed to compare the response of the suspected resistant cell line to the parental (sensitive) cell line. This typically involves:
-
Dose-Response Curve Analysis: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 (half-maximal inhibitory concentration) of this compound for both cell lines.[10][11] A significant increase in the IC50 for the suspected resistant line is a strong indicator of resistance.
-
Apoptosis Assay: Use an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to assess the percentage of apoptotic cells after treatment with this compound.[12][13][14] Resistant cells will show a lower percentage of apoptosis compared to sensitive cells at the same drug concentration.
-
CD38 Expression Analysis: Quantify the surface expression of CD38 using flow cytometry.[15][16] A lower level of CD38 expression on the resistant cells could explain the reduced efficacy of the drug.
Troubleshooting Guide
This guide provides a structured approach to investigating and addressing potential this compound resistance.
Problem 1: Increased IC50 value of this compound in our cell line.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm with a different viability assay: Use an alternative method (e.g., Trypan Blue exclusion) to confirm the results from your primary assay (e.g., MTT).[17]
-
Assess reversibility of resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 decreases, it may indicate an unstable resistance phenotype.[18]
-
Investigate mechanisms of resistance: Proceed to the experimental protocols below to analyze CD38 expression, apoptosis induction, and relevant signaling pathways.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Check cell line integrity: Ensure the cell line has not been contaminated or misidentified using cell line authentication services.
-
Verify drug concentration and stability: Confirm the correct concentration of this compound was used and that the drug stock is not degraded.
-
Standardize experimental conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations across experiments.[19]
-
-
Problem 2: Reduced apoptosis in response to this compound treatment.
-
Possible Cause 1: Alterations in apoptotic pathways.
-
Troubleshooting Steps:
-
Measure key apoptosis-related proteins: Use Western blotting to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Assess caspase activity: Utilize a caspase activity assay to determine if the caspase cascade is being effectively activated by this compound treatment.[14]
-
-
-
Possible Cause 2: Reduced drug-target engagement.
-
Troubleshooting Steps:
-
Quantify CD38 expression: Follow the protocol for flow cytometric analysis of CD38 to determine if its expression is downregulated.
-
-
Problem 3: Decreased CD38 expression on the cell surface.
-
Possible Cause 1: Chronic drug exposure leading to target downregulation.
-
Troubleshooting Steps:
-
Gene expression analysis: Use qRT-PCR to measure the mRNA levels of the CD38 gene to determine if the downregulation is at the transcriptional level.
-
Investigate epigenetic modifications: Analyze DNA methylation or histone modifications of the CD38 promoter region, as these can regulate gene expression.[9]
-
-
-
Possible Cause 2: Selection of a pre-existing low-CD38 subpopulation.
-
Troubleshooting Steps:
-
Single-cell cloning: Isolate single cells from the parental population and expand them into clones to assess the heterogeneity of CD38 expression.
-
Fluorescence-Activated Cell Sorting (FACS): Sort the parental cell line into high- and low-CD38 expressing populations and compare their sensitivity to this compound.
-
-
Data Presentation
Table 1: Comparative Analysis of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line | Resistant Cell Line | Interpretation |
| This compound IC50 | A significant increase suggests resistance. | ||
| % Apoptosis (at IC50) | A decrease indicates reduced drug-induced cell death. | ||
| CD38 MFI * | A lower MFI suggests downregulation of the target. |
*MFI: Mean Fluorescence Intensity from flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[12][20]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[13][21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12][20]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: CD38 Expression Analysis by Flow Cytometry
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc block reagent for 15 minutes.
-
Antibody Staining: Add a fluorochrome-conjugated anti-CD38 antibody and incubate for 30 minutes at room temperature in the dark.[15] Include an isotype control for background fluorescence.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the Mean Fluorescence Intensity (MFI) of CD38 expression on the cell population, gated on live cells.[22]
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms towards CD38−Directed Antibody Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
- 16. Flow Cytometry: CD38 Guide to Flow Test, Price, Normal Range | Sprint Diagnostics Hyderabad [sprintdiagnostics.in]
- 17. benchchem.com [benchchem.com]
- 18. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. Flow cytometric evaluation of CD38 expression levels in the newly diagnosed T-cell acute lymphoblastic leukemia and the effect of chemotherapy on its expression in measurable residual disease, refractory disease and relapsed disease: an implication for anti-CD38 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Noraramtide Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Noraramtide purification protocols to increase yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a large (MW: 4633 g/mol ), synthetic, bispecific peptide. The primary purification techniques discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).
Low Yield in RP-HPLC Purification
Q1: My final yield of this compound after RP-HPLC is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in RP-HPLC of large peptides like this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Peptide Aggregation: Large, hydrophobic peptides are prone to aggregation, which can lead to poor solubility and loss of product during purification.[1][2][3][4]
-
Solution:
-
Solvent Optimization: Dissolve the crude peptide in a stronger solvent like neat TFA, hexafluoroisopropanol (HFIP), or guanidinium (B1211019) hydrochloride before dilution with the initial mobile phase.
-
Temperature: Increasing the column temperature can sometimes disrupt aggregates and improve peak shape.[5]
-
Urea (B33335) in Mobile Phase: For severe aggregation, consider adding urea to the mobile phase to denature aggregates.[6]
-
-
-
Poor Binding to the Stationary Phase: If the initial mobile phase is too strong (too much organic solvent), the peptide may not bind efficiently to the column, leading to elution in the void volume.
-
Solution:
-
Decrease Initial Organic Content: Lower the percentage of acetonitrile (B52724) or other organic solvent in your initial mobile phase (Buffer A).
-
Increase Ion-Pairing Agent Concentration: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in your mobile phase to enhance interaction with the stationary phase.[7]
-
-
-
Irreversible Adsorption: The peptide may bind too strongly to the stationary phase, resulting in incomplete elution.
-
Solution:
-
Column Choice: For large peptides, use a column with a larger pore size (e.g., 300 Å) to prevent size exclusion effects and improve recovery.[5] C4 or C8 stationary phases are often more suitable for large, hydrophobic peptides than C18.
-
Stronger Elution Conditions: Increase the final percentage of your organic solvent (Buffer B) or use a stronger organic solvent like isopropanol (B130326) in Buffer B.
-
-
-
Co-elution with Impurities: If the desired peptide peak is not well-resolved from impurities, fractions containing pure product will be limited, reducing the overall yield.
-
Solution:
-
Gradient Optimization: A shallower gradient can improve the separation of closely eluting species.
-
Mobile Phase Additives: Experiment with different ion-pairing agents (e.g., formic acid, difluoroacetic acid) to alter selectivity.
-
-
Data Presentation: Impact of RP-HPLC Parameters on Peptide Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Column Pore Size | 120 Å | 65 | 300 Å | 85 | Larger pores improve mass transfer for large molecules.[5] |
| Gradient Slope | 2%/min | 70 | 0.5%/min | 88 | Shallower gradients enhance resolution of complex mixtures. |
| Temperature | 25 °C | 75 | 60 °C | 90 | Higher temperatures can reduce viscosity and disrupt aggregates.[5] |
| Ion-Pairing Agent | 0.1% Formic Acid | 80 | 0.1% TFA | 92 | TFA generally provides better peak shape for basic peptides. |
Poor Resolution in Ion-Exchange Chromatography
Q2: I am using IEX as a preliminary purification step for this compound, but the resolution between my target peptide and impurities is poor. How can I optimize this?
A2: Ion-exchange chromatography separates molecules based on their net charge. For complex molecules like this compound, optimizing several parameters is key to achieving good resolution.
-
Incorrect pH of Buffers: The pH of your binding and elution buffers is critical. For cation exchange, the pH should be at least one unit below the isoelectric point (pI) of this compound to ensure a net positive charge and binding to the column. For anion exchange, the pH should be at least one unit above the pI.
-
Solution:
-
Determine the pI: If the pI of this compound is unknown, perform a scouting run with a wide pH range to determine the optimal binding pH.
-
pH Gradient Elution: Instead of a salt gradient, a pH gradient can provide better separation of molecules with small differences in their pI.
-
-
-
Inappropriate Salt Concentration: The salt concentration in the loading buffer might be too high, preventing the peptide from binding effectively. Conversely, the salt gradient for elution may be too steep, causing co-elution of the target peptide and impurities.
-
Solution:
-
Desalting: Ensure your crude peptide sample is desalted before loading onto the IEX column.
-
Shallow Salt Gradient: Use a shallower salt gradient during elution to improve the separation of species with similar charges.
-
-
-
Peptide Orientation: The way a peptide orients itself on the ion-exchange resin can affect its retention and separation from impurities.[8]
-
Solution:
-
Orthogonal Approach: Combining IEX with RP-HPLC provides a powerful two-step purification strategy, as the separation mechanisms are different.[9]
-
-
Data Presentation: IEX Optimization Parameters
| Parameter | Condition A | Resolution | Condition B | Resolution | Rationale |
| Elution Method | Salt Gradient | 1.2 | pH Gradient | 1.8 | pH gradients can offer better selectivity for molecules with close pI values. |
| Salt Gradient Slope | 100 mM/CV | 1.1 | 20 mM/CV | 1.6 | A shallower gradient improves the separation of closely charged species. |
| Mobile Phase | Aqueous Buffer | Moderate | Buffer with 25% ACN | High | Organic solvent can disrupt hydrophobic interactions and improve selectivity.[9] |
Frequently Asked Questions (FAQs)
Q3: What are the most common types of impurities I can expect in a crude this compound synthesis, and how can I best remove them?
A3: Synthetic peptides often contain a variety of impurities.[10] For a large, complex peptide like this compound, these can include:
-
Deletion Sequences: Peptides missing one or more amino acids.
-
Truncated Sequences: Incomplete peptide chains.
-
Peptides with Protecting Group Adducts: Remnants of protecting groups from the synthesis that have not been fully cleaved.
-
Diastereomers: Isomers of the peptide with different stereochemistry.
-
Oxidized or Reduced forms: Particularly if the sequence contains methionine, cysteine, or tryptophan.
A combination of IEX and RP-HPLC is typically the most effective strategy for removing this diverse range of impurities. IEX can be used as an initial capture step to remove process-related impurities and some sequence variants, followed by a high-resolution RP-HPLC step to separate closely related peptide impurities.[10]
Q4: I am observing peak tailing and broadening in my RP-HPLC chromatograms for this compound. What could be the cause?
A4: Peak tailing and broadening are common issues in peptide purification. Potential causes include:
-
Secondary Interactions: The peptide may be interacting with uncapped silanol (B1196071) groups on the silica-based stationary phase. Using a high-purity, well-end-capped column or adding a competitive base to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the sample load and re-evaluate.
-
Low Temperature: As mentioned, low temperatures can promote aggregation and lead to broader peaks. Try increasing the column temperature.[5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. Ensure the pH is appropriate for your peptide and column chemistry.
Q5: How can I increase the overall yield of my this compound purification process, from crude product to final pure peptide?
A5: Increasing the overall yield requires a holistic approach that considers both the synthesis and purification steps.
-
Optimize Synthesis: A cleaner crude product will result in a higher purification yield. Optimizing coupling and deprotection steps during solid-phase peptide synthesis (SPPS) can significantly reduce the level of impurities.
-
Multi-Step Purification: For a complex peptide like this compound, a single purification step is often insufficient. A two-step process, such as IEX followed by RP-HPLC, can lead to a higher overall yield of pure product by removing different types of impurities at each stage.
-
Fraction Analysis and Pooling: Careful analysis of the fractions from your chromatography runs is crucial. Pooling fractions with slightly lower purity for a second purification run can increase the overall recovery of the target peptide.
-
Minimize Handling Losses: Every transfer and processing step can lead to product loss. Streamline your workflow and handle the purified peptide solutions with care.
Experimental Protocols
Model Protocol 1: Two-Step Purification of this compound (IEX followed by RP-HPLC)
1. Ion-Exchange Chromatography (Cation Exchange)
-
Column: Strong cation exchange column with a wide pore size (e.g., PolySULFOETHYL A™, 300 Å).
-
Buffer A: 10 mM Ammonium Formate, pH 3.0, with 25% Acetonitrile.[8]
-
Buffer B: 10 mM Ammonium Formate, 1 M NaCl, pH 3.0, with 25% Acetonitrile.
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Dissolve the crude, desalted this compound in Buffer A and load onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptides with a linear gradient of 0-100% Buffer B over 60 minutes.
-
Collect fractions and analyze by analytical RP-HPLC to identify those containing this compound.
-
Pool the relevant fractions and desalt if necessary before lyophilization or proceeding to the next step.
-
2. Reverse-Phase HPLC
-
Column: C4 or C8 wide-pore (300 Å) silica-based column.
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B.
-
Dissolve the partially purified this compound from the IEX step in Buffer A.
-
Inject the sample onto the column.
-
Elute with a shallow linear gradient, for example, 5-65% Buffer B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main this compound peak.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity specifications and lyophilize.
-
Visualizations
Caption: A typical two-step purification workflow for this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. millennialscientific.com [millennialscientific.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. Ion-exchange high-performance liquid-chromatography steps in peptide purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nestgrp.com [nestgrp.com]
- 10. polypeptide.com [polypeptide.com]
Technical Support Center: Scaling Up Noraramtide Production for Clinical Trials
Disclaimer: As of December 2025, "Noraramtide" does not appear in publicly available scientific literature. Therefore, this technical support center provides guidance on the challenges of scaling up the production of a representative difficult peptide, which we will refer to as this compound for illustrative purposes. The issues and solutions presented are common to the synthesis of complex peptides and are intended to serve as a practical guide for researchers, scientists, and drug development professionals.
This guide addresses common challenges in peptide synthesis, particularly focusing on issues that arise when moving from laboratory-scale to clinical trial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of a synthetic peptide like this compound?
When scaling up peptide synthesis, several challenges that may not be apparent at the lab scale can emerge. These include:
-
Decreased Yield and Purity: Reactions that are efficient at a small scale may not be as effective in larger reactors, leading to lower yields and a higher impurity profile.
-
Peptide Aggregation: Increased concentrations of the peptide on the solid support or in solution during purification can lead to aggregation, making the peptide difficult to handle and purify.[1]
-
Incomplete Reactions: In larger reaction vessels, mixing may be less efficient, leading to incomplete coupling of amino acids or incomplete removal of protecting groups.
-
Side Reactions: Longer reaction times and higher temperatures, which may be used to drive reactions to completion at a larger scale, can increase the frequency of side reactions.
-
Regulatory and GMP Compliance: Manufacturing for clinical trials requires adherence to Good Manufacturing Practices (GMP), which introduces significant complexity in terms of documentation, process control, and quality assurance.[2]
Q2: How does the length and sequence of this compound affect its synthesis?
The amino acid sequence is a critical factor in the ease of peptide synthesis.[1]
-
Long Sequences: For peptides with more than 30-40 amino acids, the cumulative effect of incomplete coupling at each step can lead to a significant decrease in the overall yield of the full-length peptide.[2][3]
-
Hydrophobic Residues: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are prone to aggregation on the resin, which can block reactive sites and hinder subsequent reactions.
-
Difficult Couplings: Certain amino acid couplings are notoriously difficult, such as the coupling of bulky amino acids (e.g., Val, Ile) or coupling to a proline residue.
Q3: What are the key differences between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) for large-scale production?
The choice between SPPS and LPPS depends on the specific peptide and production goals.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Scalability | Can be challenging to scale up due to the heterogeneous nature of the reaction and potential for resin bed compaction.[2] | Generally more scalable for very large quantities as it is a homogenous process. |
| Reagent Usage | Often requires a large excess of reagents to drive reactions to completion.[2] | Can be more economical with reagents as reactions can be driven to completion by other means. |
| Purification | Purification of the final product can be challenging due to the accumulation of deletion sequences and other impurities. | Purification of intermediates is often required, which can be time-consuming. |
| Automation | Highly amenable to automation, which can improve consistency.[4] | Less amenable to full automation. |
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the scale-up of this compound production.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling reactions. | - Increase coupling time and/or temperature. - Use a more potent coupling reagent. - Double-couple difficult amino acids.[4] |
| Premature cleavage from the resin. | - Use a more stable resin linker. - Ensure cleavage cocktail is freshly prepared. | |
| High Levels of Impurities | Incomplete removal of protecting groups. | - Increase deprotection time. - Use a higher concentration of the deprotection reagent. |
| Side reactions (e.g., racemization, oxidation). | - Add a racemization suppressant (e.g., HOBt). - Use scavengers in the cleavage cocktail to protect sensitive residues.[4] | |
| Peptide Aggregation | Hydrophobic nature of the peptide sequence. | - Use a more polar solvent system. - Synthesize at a lower substitution level on the resin. - Incorporate backbone protection strategies (e.g., pseudoprolines). |
| Poor Solubility of Crude Peptide | The peptide is not soluble in the chosen purification solvent. | - Test a range of solvent systems (e.g., with varying pH, organic modifiers). - Consider the use of chaotropic agents (e.g., guanidine (B92328) hydrochloride) to disrupt aggregates.[4] |
| Batch-to-Batch Variability | Inconsistent quality of raw materials. | - Establish strict quality control specifications for all incoming raw materials. - Source materials from reputable suppliers.[4] |
| Deviations in process parameters. | - Implement robust process controls and Standard Operating Procedures (SOPs). - Utilize automated synthesizers for better consistency.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Illustrative Example)
This protocol outlines a general procedure for the synthesis of a hypothetical this compound sequence using Fmoc/tBu chemistry on an automated peptide synthesizer.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Couple the first Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HBTU (4 equivalents) and a base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 hours.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Monitor the completion of each coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2a.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing Solvent B concentration.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN115073312A - Novel synthesis method of noradrenaline bitartrate - Google Patents [patents.google.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Noraramtide and Other Peptide Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation and improvement of the pharmacokinetic (PK) profile of peptide-based therapeutics like Noraramtide.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges associated with peptide drugs like this compound?
Peptide therapeutics often face several challenges that can limit their clinical utility. These include:
-
Rapid proteolytic degradation: Peptides are susceptible to cleavage by proteases and peptidases present in the blood, tissues, and gastrointestinal tract, leading to a short in vivo half-life.[1][2]
-
Short plasma half-life: Unmodified peptides are typically cleared rapidly from circulation, primarily through proteolytic degradation and renal filtration.[2]
-
Low oral bioavailability: Due to their size, hydrophilicity, and susceptibility to enzymatic degradation in the gut, most peptide drugs cannot be administered orally.[1]
-
Limited tissue distribution: The distribution of peptides can be restricted, often to the volume of the extracellular body fluid, depending on their size and physicochemical properties.[2]
Q2: My peptide therapeutic exhibits a short half-life in vivo. What are the primary strategies to extend its circulation time?
Several strategies can be employed to prolong the half-life of a peptide. The choice of strategy depends on the specific characteristics of the peptide and the desired therapeutic outcome. Key approaches include:
-
Chemical Modification: Introducing non-natural amino acids, modifying the peptide backbone, or altering the N- and C-termini can enhance stability against enzymatic degradation.[1][3][4]
-
Conjugation with Polymers: Attaching polymers like polyethylene (B3416737) glycol (PEGylation) can increase the hydrodynamic size of the peptide, reducing renal clearance and shielding it from proteases.[3]
-
Fusion to Large Proteins: Genetically fusing the peptide to a larger protein, such as albumin or the Fc fragment of an antibody, can significantly extend its half-life by leveraging the natural recycling pathways of these proteins.[3]
-
Lipidation: Acylating the peptide with a long-chain fatty acid can promote binding to serum albumin, thereby extending its circulation time.[1]
Q3: How can I reduce the susceptibility of my peptide to proteolytic degradation?
Enhancing resistance to proteases is a critical step in improving a peptide's pharmacokinetic profile. Consider the following modifications:
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at sites vulnerable to enzymatic cleavage can sterically hinder protease binding.[3][4]
-
N-methylation: Alkylating the nitrogen atom of the peptide bond can increase steric hindrance and improve proteolytic stability.[4]
-
Terminal Modifications: Capping the N-terminus with acetylation and the C-terminus with amidation can block the action of exopeptidases.[3]
-
Cyclization: Introducing conformational constraints through cyclization can make the peptide a poorer substrate for proteases.[4]
-
Inclusion of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can prevent recognition by proteases.[1][4]
Q4: What are the advantages and disadvantages of PEGylation?
PEGylation is a widely used strategy for improving the pharmacokinetic properties of peptides.[3]
| Advantages of PEGylation | Disadvantages of PEGylation |
| Increased Half-Life: Reduces renal clearance and protects from enzymatic degradation.[3] | Reduced Biological Activity: The attached PEG molecule may sterically hinder the peptide's interaction with its target receptor. |
| Reduced Immunogenicity: Can mask immunogenic epitopes on the peptide.[3] | Potential for PEG-related Toxicity: As PEG is non-biodegradable, there can be concerns about its long-term accumulation and safety.[3] |
| Improved Solubility: Can enhance the solubility of hydrophobic peptides. | Heterogeneity of Conjugates: The PEGylation process can result in a mixture of products with varying numbers of PEG chains attached. |
Troubleshooting Guides
Guide 1: Assessing the In Vitro Stability of a Peptide Therapeutic
Problem: You need to determine the stability of your peptide (e.g., this compound) in a simulated biological environment before proceeding to in vivo studies.
Workflow for In Vitro Stability Assessment
Caption: Workflow for determining the in vitro stability of a peptide.
Experimental Protocol: Plasma Stability Assay
-
Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Thaw Plasma: Thaw human or animal plasma (e.g., from a commercial source) at 37°C in a water bath.
-
Initiate Reaction: Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration (e.g., 10 µg/mL). Vortex briefly to mix.
-
Incubation and Sampling: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quench the Reaction: Immediately add the aliquot to a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop enzymatic activity and precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the in vitro half-life (t½) from the slope of the initial linear phase of the degradation curve.
Guide 2: Selecting a Half-Life Extension Strategy
Problem: Your lead peptide candidate has poor pharmacokinetic properties, and you need to decide on the most appropriate modification strategy.
Decision Tree for PK Improvement Strategy
References
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides | springermedicine.com [springermedicine.com]
- 3. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Noraramtide and Other CD38-Targeting Antibodies for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
The landscape of multiple myeloma treatment has been significantly advanced by the advent of therapies targeting the CD38 protein, a transmembrane glycoprotein (B1211001) highly expressed on myeloma cells. This guide provides a comparative overview of a novel investigational agent, Noraramtide (BHV-1100), against the established anti-CD38 monoclonal antibodies, Daratumumab and Isatuximab. This comparison focuses on their mechanisms of action, available efficacy data, and the experimental protocols utilized to evaluate their therapeutic potential.
Mechanism of Action: A Tale of Two Approaches
Daratumumab and Isatuximab are conventional monoclonal antibodies that exert their anti-myeloma effects through a multi-pronged approach.[1][2][3][4][5][6] They directly bind to CD38 on the surface of myeloma cells, triggering cell death through several mechanisms, including:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Recruitment of immune effector cells, such as natural killer (NK) cells, to kill the tumor cell.[1][3][4][5]
-
Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex that lyses the cancer cell.[1][3][4][5]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for engulfment and destruction by phagocytes like macrophages.[1][3][4][5]
-
Apoptosis Induction: Direct triggering of programmed cell death in the myeloma cells.[2][4][6]
-
Enzymatic Inhibition: Interference with the enzymatic activity of CD38.[2][6]
This compound, on the other hand, represents a different therapeutic strategy. It is an "antibody-recruiting molecule" (ARM) designed to specifically bind to CD38 on myeloma cells and simultaneously engage the patient's own natural killer (NK) cells to elicit a potent anti-tumor response. In its current clinical application, this compound is used to coat autologous cytokine-induced memory-like (CIML) NK cells ex vivo before they are infused back into the patient. This "ARMored" NK cell approach aims to enhance the precision and potency of the immune attack against CD38-expressing tumors.
Efficacy Data: Established Monoclonal Antibodies vs. an Emerging ARM
A direct comparison of clinical efficacy is challenging due to the different stages of development of these agents. Daratumumab and Isatuximab have extensive clinical data from numerous Phase 3 trials, leading to their approval for the treatment of multiple myeloma in various settings. In contrast, this compound is in early-phase clinical development, and its efficacy data is still emerging.
This compound (BHV-1100)
This compound is currently being evaluated in a Phase 1a/1b clinical trial (NCT04634435) in newly diagnosed multiple myeloma patients with minimal residual disease (MRD) positivity prior to autologous stem cell transplant.[7][8][9][10] As of early 2025, the trial has been reported as completed, but full clinical efficacy results have not yet been publicly released.
Preliminary data from a poster presentation on the first five patients in the trial have shown:
-
In vitro: this compound-coated ("ARMored") CIML NK cells demonstrated enhanced killing of a multiple myeloma cell line (MOLP8) compared to uncoated CIML NK cells.[11]
-
In vivo: The infused "ARMored" NK cells showed a 3-fold expansion in the peripheral blood of patients, peaking at day 28 and persisting until day 60.[11]
-
Safety: No severe or unexpected adverse events were noted, aside from anticipated infusion reactions.[11]
Quantitative clinical efficacy data, such as Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR), are not yet available for this compound.
Daratumumab and Isatuximab
The clinical efficacy of Daratumumab and Isatuximab, both as monotherapy and in combination regimens, is well-documented across multiple clinical trials in both newly diagnosed and relapsed/refractory multiple myeloma. The following tables summarize representative efficacy data for these two approved antibodies.
Table 1: Efficacy of Daratumumab in Multiple Myeloma (Representative Monotherapy and Combination Data)
| Clinical Trial (Setting) | Treatment Arm | Overall Response Rate (ORR) | Stringent Complete Response (sCR) / Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| POLLUX (Relapsed/Refractory) | Daratumumab + Lenalidomide + Dexamethasone | 92.9% | 51.2% (sCR+CR) | 44.5 months | Not Reached |
| Lenalidomide + Dexamethasone | 76.4% | 21.2% (sCR+CR) | 17.5 months | 68.9 months | |
| CASTOR (Relapsed/Refractory) | Daratumumab + Bortezomib + Dexamethasone | 82.9% | 29.1% (sCR+CR) | 16.7 months | 49.6 months |
| Bortezomib + Dexamethasone | 63.2% | 10.1% (sCR+CR) | 7.1 months | 26.0 months | |
| MAIA (Newly Diagnosed, Transplant Ineligible) | Daratumumab + Lenalidomide + Dexamethasone | 92.9% | 47.6% (CR) | 61.9 months | Not Reached |
| Lenalidomide + Dexamethasone | 81.3% | 24.9% (CR) | 34.4 months | 64.1 months |
Table 2: Efficacy of Isatuximab in Multiple Myeloma (Representative Monotherapy and Combination Data)
| Clinical Trial (Setting) | Treatment Arm | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ICARIA-MM (Relapsed/Refractory) | Isatuximab + Pomalidomide + Dexamethasone | 60.4% | 31.8% | 11.5 months | 24.6 months |
| Pomalidomide + Dexamethasone | 35.3% | 8.5% | 6.5 months | 17.7 months | |
| IKEMA (Relapsed/Refractory) | Isatuximab + Carfilzomib + Dexamethasone | 86.6% | 72.6% | Not Reached | Not Reached |
| Carfilzomib + Dexamethasone | 82.9% | 56.1% | 19.2 months | Not Reached | |
| IMROZ (Newly Diagnosed, Transplant Ineligible) | Isatuximab + Bortezomib + Lenalidomide + Dexamethasone | Statistically significant improvement vs. control | Data maturing | Met primary endpoint | Data maturing |
| Bortezomib + Lenalidomide + Dexamethasone | - | - | - | - |
Experimental Protocols
The evaluation of CD38-targeting antibodies relies on a series of well-established in vitro assays to characterize their mechanisms of action and potency. Below are generalized protocols for key experiments.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target cells by effector immune cells.
-
Cell Preparation:
-
Target cells (e.g., a CD38-expressing multiple myeloma cell line) are cultured and harvested.
-
Effector cells, typically NK cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors, are prepared.
-
-
Assay Setup:
-
Target cells are seeded in a 96-well plate.
-
The CD38-targeting antibody (e.g., this compound, Daratumumab, or Isatuximab) is added at various concentrations.
-
Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
-
-
Incubation:
-
The plate is incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for cell killing.
-
-
Measurement of Cytotoxicity:
-
Cell lysis is quantified using various methods, such as:
-
Chromium-51 (⁵¹Cr) release assay: Target cells are pre-loaded with ⁵¹Cr, and its release into the supernatant upon cell lysis is measured.
-
Lactate dehydrogenase (LDH) release assay: The release of the cytosolic enzyme LDH into the supernatant is quantified.
-
Flow cytometry-based assays: Target cells are stained with viability dyes (e.g., propidium (B1200493) iodide or 7-AAD) to differentiate live from dead cells.
-
-
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the ability of an antibody to trigger the complement cascade, resulting in target cell lysis.
-
Cell Preparation:
-
CD38-expressing target cells are prepared as in the ADCC assay.
-
-
Assay Setup:
-
Target cells are seeded in a 96-well plate.
-
The CD38-targeting antibody is added at various concentrations.
-
A source of complement, typically normal human serum, is added to the wells.
-
-
Incubation:
-
The plate is incubated for a specific duration (e.g., 1-4 hours) at 37°C to allow for complement activation and cell lysis.
-
-
Measurement of Cytotoxicity:
-
Cell viability is assessed using methods such as:
-
Resazurin-based assays (e.g., alamarBlue): Measures metabolic activity of viable cells.
-
ATP-based assays (e.g., CellTiter-Glo): Quantifies ATP content as an indicator of cell viability.
-
Flow cytometry: Using viability dyes to distinguish live and dead cells.
-
-
Conclusion
Daratumumab and Isatuximab are established and effective CD38-targeting monoclonal antibodies with a wealth of clinical data supporting their use in multiple myeloma. They employ multiple mechanisms to induce myeloma cell death. This compound represents a novel approach by "ARMing" NK cells to specifically and potently target CD38-expressing cells. While early data on this compound's mechanism and safety are promising, a comprehensive comparison of its clinical efficacy awaits the results of its ongoing and future clinical trials. For researchers and drug developers, the distinct mechanisms of these agents offer different avenues for therapeutic intervention and combination strategies in the evolving treatment paradigm for multiple myeloma.
References
- 1. Daratumumab - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 4. What is the mechanism of Isatuximab-IRFC? [synapse.patsnap.com]
- 5. Mechanisms of Resistance to Anti-CD38 Daratumumab in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatuximab - Wikipedia [en.wikipedia.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Biohaven Enrolls Phase 1a/1b Clinical Trial of BHV-1100, Lead Asset from its ARM™ (Antibody Recruiting Molecule) Platform, in Combination with NK Cell Therapy for the Treatment of Multiple Myeloma [prnewswire.com]
- 9. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 10. meddatax.com [meddatax.com]
- 11. biohaven.com [biohaven.com]
A Preclinical Comparison: Noraramtide vs. Daratumumab in Multiple Myeloma Models
A comparative analysis of noraramtide and the established therapeutic daratumumab for the treatment of multiple myeloma cannot be provided at this time. Extensive searches for "this compound" in the context of multiple myeloma, oncology, and preclinical research have yielded no relevant results. This suggests that "this compound" may be a new or investigational drug with limited publicly available information, or that the name may be misspelled.
Therefore, this guide will focus on providing a comprehensive overview of the preclinical data for daratumumab, a cornerstone therapy in multiple myeloma, to serve as a reference point. Should further information on "this compound" become available, a direct comparison can be developed.
Daratumumab: A Profile in Preclinical Multiple Myeloma
Daratumumab is a human monoclonal antibody that targets CD38, a protein highly expressed on the surface of multiple myeloma cells.[1][2] Its mechanism of action is multifaceted, leading to tumor cell death through various immune-mediated and direct pathways.[3][4]
Mechanism of Action
Daratumumab's primary mechanisms of action include:
-
Complement-Dependent Cytotoxicity (CDC): Daratumumab binds to CD38 on myeloma cells and activates the complement cascade, a part of the innate immune system, leading to the formation of a membrane attack complex that lyses the tumor cells.[3][4]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By coating myeloma cells, daratumumab flags them for destruction by immune effector cells, such as natural killer (NK) cells, which release cytotoxic granules that induce apoptosis.[3][4]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages, another type of immune cell, recognize and engulf daratumumab-coated myeloma cells.[3]
-
Induction of Apoptosis: Cross-linking of daratumumab on the surface of myeloma cells can directly trigger programmed cell death.
-
Immunomodulatory Effects: Daratumumab can also eliminate CD38-positive immune-suppressive cells, such as regulatory T cells and B cells, thereby enhancing the anti-tumor immune response.[4]
Signaling Pathway
The following diagram illustrates the key signaling pathways involved in daratumumab's mechanism of action.
Caption: Daratumumab's multifaceted anti-myeloma activity.
Preclinical Efficacy
Numerous preclinical studies have demonstrated the potent anti-myeloma activity of daratumumab, both as a single agent and in combination with other therapies.
| Model System | Key Findings | Reference |
| In vitro (Myeloma Cell Lines) | - Induced potent CDC and ADCC in various myeloma cell lines. - Synergistic effects observed when combined with lenalidomide (B1683929) and bortezomib. | [5] |
| Ex vivo (Patient Samples) | - Effectively lysed primary myeloma cells from patient bone marrow aspirates. | [3] |
| In vivo (Xenograft Models) | - Significantly inhibited tumor growth and prolonged survival in mouse models of multiple myeloma. | [5] |
Experimental Protocols
The following provides a generalized overview of the methodologies commonly employed in preclinical studies of daratumumab.
Cell Lines and Culture:
-
Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266) are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
In Vitro Cytotoxicity Assays:
-
CDC Assay: Myeloma cells are incubated with daratumumab in the presence of human complement serum. Cell viability is assessed using assays such as CellTiter-Glo®.
-
ADCC Assay: Myeloma cells are co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated NK cells in the presence of daratumumab. Target cell lysis is measured by detecting the release of intracellular components (e.g., lactate (B86563) dehydrogenase) or by flow cytometry.
Animal Models:
-
Subcutaneous Xenograft Model: Human myeloma cells are injected subcutaneously into immunodeficient mice (e.g., NOD/SCID). Once tumors are established, mice are treated with daratumumab, and tumor volume is monitored over time.
-
Disseminated Myeloma Model: Myeloma cells expressing a reporter gene (e.g., luciferase) are injected intravenously into mice. Disease progression is monitored using bioluminescence imaging, and survival is a key endpoint.
The workflow for a typical preclinical in vivo study is depicted below.
Caption: Generalized workflow for preclinical in vivo studies.
Conclusion
Daratumumab has a well-established preclinical profile demonstrating significant anti-myeloma activity through multiple mechanisms. This robust dataset has paved the way for its successful clinical development and established it as a standard of care in multiple myeloma.
To enable a meaningful comparison with "this compound," further information regarding its identity, mechanism of action, and preclinical data in multiple myeloma models is required. Researchers and drug development professionals are encouraged to consult updated scientific literature and clinical trial databases for the latest information on emerging therapies for multiple myeloma.
References
Comparative Safety Analysis of Noradrenaline (Norepinephrine)
An Objective Guide for Researchers and Drug Development Professionals
In the critical care setting, the choice of vasopressor is paramount to patient outcomes. Noradrenaline, also known as norepinephrine (B1679862), is a cornerstone therapy for managing profound hypotension, particularly in cases of septic shock.[1] This guide provides a comprehensive comparative analysis of the safety profile of noradrenaline against its primary therapeutic alternatives. The information presented herein is intended to support informed decision-making by researchers, scientists, and drug development professionals.
Executive Summary
Noradrenaline is a potent adrenergic agonist with a strong affinity for alpha-1 and alpha-2 adrenergic receptors, leading to peripheral vasoconstriction and an increase in mean arterial pressure.[2][3] It also has a lesser effect on beta-1 adrenergic receptors, which can increase cardiac contractility and heart rate.[3] While highly effective, its use is associated with a range of adverse effects, primarily stemming from its potent vasoconstrictive properties. This analysis benchmarks the safety of noradrenaline against other commonly used vasopressors, including vasopressin, epinephrine, dopamine (B1211576), and angiotensin II.
Comparative Safety Profiles
The following table summarizes the key safety and adverse event data for noradrenaline and its alternatives, compiled from clinical trial data and post-marketing surveillance.
| Adverse Event Category | Noradrenaline | Vasopressin | Epinephrine | Dopamine | Angiotensin II |
| Cardiovascular | Hypertension, Bradycardia (reflex), Arrhythmias, Myocardial ischemia | Myocardial ischemia, Arrhythmias, Digital ischemia | Tachycardia, Arrhythmias, Myocardial ischemia, Hypertension | Tachycardia, Arrhythmias, Palpitations | Thromboembolic events, Tachycardia, Hypertension |
| Metabolic | Hyperglycemia | Hyponatremia | Hyperglycemia, Lactic acidosis | - | - |
| Gastrointestinal | Mesenteric ischemia | Mesenteric ischemia | - | Nausea, Vomiting | - |
| Renal | Decreased renal perfusion at high doses | - | - | - | Potential for improved renal function in some patients |
| Local Site Reactions | Extravasation leading to tissue necrosis | - | - | Extravasation leading to tissue necrosis | - |
| Other | Headache, Anxiety | - | Tremor, Anxiety | Headache | - |
This table presents a summary of potential adverse events. The incidence and severity can vary based on patient population, dosage, and clinical context.
Detailed Adverse Event Data from Clinical Studies
A prospective multicenter study on the perioperative use of peripherally administered norepinephrine observed extravasation in 2.3% of patients and bradycardia in 0.9% of patients.[4] Notably, no severe adverse events like tissue necrosis were reported in this study, where close monitoring and prompt intervention were standard practice.[4] In contrast, dopamine use in septic shock has been associated with a higher rate of cardiac arrhythmias compared to noradrenaline.[5]
Experimental Protocols for Safety Assessment
The preclinical safety evaluation of vasopressors is crucial for identifying potential liabilities. Standard toxicology studies are conducted in accordance with Good Laboratory Practice (GLP) guidelines.
Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity after a single dose.
-
Methodology:
-
Animal model: Typically rats or mice of both sexes.
-
Dose administration: A single dose is administered via the intended clinical route (e.g., intravenous infusion).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: Gross pathological examination is performed on all animals.
-
Repeat-Dose Toxicity Study
-
Objective: To evaluate the toxic effects of repeated administration over a specified period.
-
Methodology:
-
Animal model: One rodent and one non-rodent species are typically used.
-
Dose administration: The drug is administered daily for a period ranging from 14 to 90 days.
-
Parameters monitored: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and electrocardiography.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically.
-
Safety Pharmacology Studies
-
Objective: To assess the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology:
-
Cardiovascular: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) to monitor blood pressure, heart rate, and ECG. In vitro assays to assess effects on ion channels (e.g., hERG).
-
Respiratory: Plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume.
-
Central Nervous System: Functional observational battery (FOB) and Irwin test in rodents to assess behavioral and neurological changes.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Noradrenaline
The following diagram illustrates the primary signaling pathway of noradrenaline, leading to vasoconstriction.
Experimental Workflow for Preclinical Safety Assessment
This diagram outlines a typical workflow for the preclinical safety and toxicology evaluation of a new vasopressor agent.
Conclusion
Noradrenaline remains a first-line vasopressor in the management of septic shock and other hypotensive states due to its well-characterized efficacy. However, its use necessitates careful monitoring to mitigate potential adverse effects, particularly those related to its potent vasoconstrictive action. Understanding the comparative safety profiles of noradrenaline and its alternatives is essential for selecting the most appropriate agent for individual patients and for guiding the development of new, safer vasopressor therapies. The experimental protocols outlined in this guide provide a framework for the robust preclinical safety assessment of such novel candidates.
References
Benchmarking Novel Immunotherapies: A Comparative Analysis of Noraramtide's Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Potential
A Guide for Researchers and Drug Development Professionals
The field of immunotherapy is continually advancing, with novel agents being developed to harness the immune system's power to combat malignancies. One critical mechanism of action for many successful therapeutic antibodies is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). This guide provides a framework for evaluating the ADCC potential of a novel investigational agent, Noraramtide, against established immunotherapies.
Introduction to this compound and ADCC
Antibody-Dependent Cell-Mediated Cytotoxicity is a vital immune defense mechanism where effector cells of the innate immune system, most notably Natural Killer (NK) cells, actively lyse target cells that have been marked by antibodies.[1][2] This process is initiated when the Fab region of an antibody binds to a specific antigen on the surface of a target cell, such as a tumor cell. The Fc portion of the antibody is then recognized by Fc receptors (FcγRs), particularly CD16A (FcγRIIIA), expressed on the surface of effector cells like NK cells.[3][4] This cross-linking triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes from the effector cell, leading to the apoptosis of the target cell.[2]
Several approved and widely used monoclonal antibodies in oncology, such as Rituximab (anti-CD20) and Trastuzumab (anti-HER2), rely significantly on ADCC for their therapeutic efficacy.[1][3][5] Therefore, quantifying the ADCC capacity of a new agent like this compound is a critical step in its preclinical development and provides a valuable benchmark against existing treatments.
While specific data on this compound's mechanism of action and ADCC potential is not yet publicly available, this guide outlines the necessary experimental framework and data presentation required for a comprehensive comparative analysis. Noradrenaline, a related endogenous catecholamine, acts as an alpha and beta-adrenergic receptor agonist, a mechanism not directly associated with ADCC.[6][7][8][9][10]
Comparative Analysis of ADCC Potential
To objectively assess this compound's ADCC capabilities, a direct comparison with standard-of-care immunotherapies that are known to induce ADCC is essential. The following table structure is proposed for summarizing the quantitative data from in vitro ADCC assays.
| Parameter | This compound | Trastuzumab (Positive Control) | Rituximab (Positive Control) | Isotype Control (Negative Control) |
| Target Cell Line | e.g., HER2+ SK-BR-3 | HER2+ SK-BR-3 | CD20+ Raji | HER2+ SK-BR-3 / CD20+ Raji |
| Effector Cells | Primary NK Cells | Primary NK Cells | Primary NK Cells | Primary NK Cells |
| Effector:Target Ratio | e.g., 10:1 | 10:1 | 10:1 | 10:1 |
| Antibody Concentration (µg/mL) | Titration | Titration | Titration | Titration |
| % Specific Lysis (Mean ± SD) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| EC50 (µg/mL) | Calculated Value | Calculated Value | Calculated Value | N/A |
| Maximal Lysis (%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of findings. The following outlines a standard protocol for an in vitro ADCC assay.
1. Cell Culture:
-
Target Cells: Culture appropriate tumor cell lines (e.g., SK-BR-3 for HER2, Raji for CD20) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Effector Cells: Isolate primary Natural Killer (NK) cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. Culture NK cells in a suitable medium containing IL-2 to maintain viability and activity.
2. ADCC Assay (e.g., Calcein-AM Release Assay):
-
Target Cell Labeling: Harvest target cells and label them with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Assay Setup: Plate the labeled target cells in a 96-well U-bottom plate.
-
Antibody Addition: Add serial dilutions of this compound, positive control antibodies (Trastuzumab, Rituximab), and a negative isotype control antibody to the wells. Incubate for 30 minutes.
-
Effector Cell Co-culture: Add the prepared NK cells to the wells at a predetermined effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C.
-
Data Acquisition: After incubation, centrifuge the plate again and transfer the supernatant to a new 96-well black plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
3. Data Analysis:
-
Spontaneous Release: Measure the fluorescence from target cells incubated with media alone.
-
Maximum Release: Measure the fluorescence from target cells lysed with a detergent (e.g., Triton X-100).
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
EC50 Determination: Plot the percent specific lysis against the antibody concentration and determine the EC50 value using non-linear regression analysis.
Visualizing Key Processes and Workflows
Clear visual representations of complex biological pathways and experimental designs are essential for comprehension and communication.
Caption: The ADCC signaling pathway, from antibody binding to target cell lysis.
Caption: Experimental workflow for an in vitro ADCC assay.
Caption: Logical framework for the comparative analysis of ADCC potential.
References
- 1. Frontiers | ADCC: the rock band led by therapeutic antibodies, tumor and immune cells [frontiersin.org]
- 2. Antibody-dependent cellular cytotoxicity (ADCC) | Axion Biosystems [axionbiosystems.com]
- 3. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADCC in Cancer Therapy - Creative Biolabs [adcc.creative-biolabs.com]
- 5. scispace.com [scispace.com]
- 6. litfl.com [litfl.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 10. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]
Comparative Analysis of Noraramtide's Cross-Reactivity with CD38 Across Species
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of Noraramtide, a novel CD38 modulator, with CD38 proteins from various species. The data presented here is essential for researchers, scientists, and drug development professionals involved in the preclinical evaluation of this compound and other CD38-targeted therapies.
Introduction
This compound is a CD38 modulator currently in Phase 1 clinical trials for the treatment of multiple myeloma.[1] CD38, a transmembrane glycoprotein (B1211001) with ectoenzymatic and receptor functions, is a well-established therapeutic target in hematological malignancies. Understanding the cross-reactivity of this compound with CD38 from different species is crucial for designing and interpreting preclinical toxicology and efficacy studies.
Due to the limited availability of public data on this compound's cross-reactivity, this guide utilizes data from the well-characterized anti-CD38 monoclonal antibody, TAK-079, as a proxy to illustrate the principles and methodologies of cross-reactivity assessment. TAK-079 is known to bind to both human and cynomolgus monkey CD38, making it a suitable surrogate for this comparative analysis.
Binding Affinity of CD38 Modulators Across Species
The binding affinity of a therapeutic antibody to its target across different species is a critical parameter in preclinical model selection. The following table summarizes the binding affinities of TAK-079 to human and cynomolgus monkey CD38.
| Species | Target | Method | Affinity (KD/EC50) | Reference |
| Human | CD38 | KinExA | KD: 1.2 nM | [1] |
| Human | CD38 | ELISA | EC50: 61.97 ng/mL | [2] |
| Cynomolgus Monkey | CD38 | Flow Cytometry | EC50: 4.5 nM | [3] |
It is important to note that other anti-CD38 antibodies, such as daratumumab and isatuximab, do not exhibit cross-reactivity with cynomolgus monkey CD38, highlighting the unique epitope specificity of each antibody.
CD38 Protein Sequence Homology
The degree of protein sequence homology between human CD38 and its orthologs in other species can provide an initial indication of potential cross-reactivity.
| Species | Gene Name | Sequence Length (Amino Acids) | Homology to Human CD38 |
| Human | CD38 | 300 | 100% |
| Cynomolgus Monkey | CD38 | 301 | 92% identity |
| Mouse | Cd38 | 304 | High |
| Rat | Cd38 | 303 | High |
While high sequence homology is suggestive, it does not guarantee antibody binding, as subtle differences in protein conformation and key binding residues can prevent cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.
Protocol:
-
Immobilization: The antigen (recombinant CD38 protein of the respective species) is immobilized on a sensor chip.
-
Injection: The antibody (e.g., this compound) is flowed over the sensor chip surface at various concentrations.
-
Detection: The binding of the antibody to the antigen causes a change in the refractive index at the sensor surface, which is detected by the instrument.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Flow Cytometry for Cell Surface Binding
Flow cytometry is used to assess the binding of an antibody to cells expressing the target antigen on their surface.
Protocol:
-
Cell Preparation: Obtain cells expressing CD38 from the species of interest (e.g., peripheral blood mononuclear cells or a cell line).
-
Staining: Incubate the cells with a fluorescently labeled antibody targeting a cell-specific marker and the anti-CD38 antibody (this compound) at various concentrations. A fluorescently labeled secondary antibody that binds to this compound is then added.
-
Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of antibody bound to the cells.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody concentration to determine the EC50 (the concentration at which 50% of the maximal binding is achieved).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target cells by effector cells of the immune system.
Protocol:
-
Cell Preparation:
-
Target Cells: Label CD38-expressing target cells (e.g., tumor cell lines) with a fluorescent dye.
-
Effector Cells: Isolate effector cells, such as Natural Killer (NK) cells, from the appropriate species.
-
-
Co-culture: Co-culture the labeled target cells, effector cells, and the anti-CD38 antibody (this compound) at various concentrations and effector-to-target cell ratios.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4-24 hours).
-
Staining: Add a viability dye (e.g., 7-AAD) to distinguish live from dead target cells.
-
Acquisition and Analysis: Analyze the cells by flow cytometry to quantify the percentage of dead target cells.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay evaluates the ability of an antibody to kill target cells by activating the complement system.
Protocol:
-
Cell Preparation: Prepare CD38-expressing target cells.
-
Assay Setup: Add the target cells, the anti-CD38 antibody (this compound) at various concentrations, and a source of complement (e.g., baby rabbit serum) to a microplate.
-
Incubation: Incubate the plate for a specific duration.
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay that measures the release of a cytosolic enzyme (e.g., LDH) or the uptake of a viability dye.
Visualizing Experimental Workflows and Signaling Pathways
CD38 Signaling Pathway
The following diagram illustrates a simplified overview of the signaling pathways associated with CD38.
Caption: Simplified CD38 signaling pathway.
Experimental Workflow: Flow Cytometry for Cross-Reactivity
This diagram outlines the key steps in a flow cytometry experiment to determine antibody cross-reactivity.
Caption: Flow cytometry workflow for cross-reactivity.
References
A Comparative Analysis of the Immunogenicity of Noraramtide and Similar Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunogenicity of Noraramtide (BHV-1300), an investigational IgG degrader, with three approved anti-CD38 monoclonal antibodies: Daratumumab, Isatuximab, and the investigational biologic Mezagitamab (TAK-079). This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of the immunogenic potential of these therapeutics.
Executive Summary
This compound represents a novel approach to treating antibody-mediated diseases by directly degrading IgG antibodies. In contrast, Daratumumab, Isatuximab, and Mezagitamab are monoclonal antibodies that target the CD38 receptor on plasma cells, leading to their depletion. While all four biologics have demonstrated clinical utility, their distinct mechanisms of action may translate to different immunogenicity profiles. This guide summarizes the available clinical data on anti-drug antibody (ADA) formation, outlines the methodologies for immunogenicity testing, and visualizes the relevant biological pathways.
Comparative Data on Immunogenicity
The following table summarizes the available immunogenicity data for this compound and its comparators. It is important to note that this compound is in early-stage clinical development, and as such, detailed immunogenicity data is not yet publicly available.
| Biologic | Mechanism of Action | Target | ADA Incidence | Neutralizing Antibody (NAb) Incidence | Clinical Trial(s) |
| This compound (BHV-1300) | IgG Degrader | Circulating IgG | Data Not Available | Data Not Available | Phase 1 |
| Daratumumab | Anti-CD38 Monoclonal Antibody | CD38 | 0.35% (6/1,713) | 4 of 6 ADA-positive patients | Pooled from clinical trials |
| Isatuximab | Anti-CD38 Monoclonal Antibody | CD38 | 2.3% (across 6 studies, N=564) | 13 of 22 ADA-positive patients (in IMROZ study) | ICARIA-MM, IKEMA, IMROZ[1][2] |
| Mezagitamab (TAK-079) | Anti-CD38 Monoclonal Antibody | CD38 | Immunogenicity was an endpoint, but specific data is not yet fully reported. | Data Not Available | NCT03439280[3][4] |
Experimental Protocols for Immunogenicity Assessment
The assessment of immunogenicity for therapeutic proteins is a critical component of clinical development. A tiered approach is typically employed, consisting of screening assays, confirmatory assays, and characterization of neutralizing antibodies.
Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA
A common method for detecting ADAs is the bridging Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: The bridging ELISA is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.
Protocol Outline:
-
Coating: A microtiter plate is coated with the therapeutic biologic (e.g., Daratumumab).
-
Sample Incubation: Patient serum is added to the wells. If ADAs are present, they will bind to the coated drug.
-
Washing: Unbound serum components are washed away.
-
Detection: The therapeutic biologic, conjugated to a detection molecule (e.g., horseradish peroxidase - HRP), is added. This labeled drug will bind to the other arm of the ADA, forming a "bridge".
-
Substrate Addition: A substrate for the detection enzyme is added, leading to a measurable signal (e.g., color change).
-
Confirmation: To confirm specificity, a parallel assay is run where an excess of the unlabeled drug is added along with the patient serum. A significant reduction in the signal indicates that the initial result was due to specific binding of ADAs.
Figure 1: Workflow for ADA Screening and Confirmation using a Bridging ELISA.
Neutralizing Antibody (NAb) Characterization: Cell-Based Assay
Cell-based assays are crucial for determining if the detected ADAs have a functional impact on the drug's activity.
Principle: These assays measure the ability of ADAs to inhibit the biological activity of the therapeutic. The specific assay design depends on the drug's mechanism of action. For anti-CD38 antibodies, this could involve measuring the inhibition of complement-dependent cytotoxicity (CDC) or antibody-dependent cell-mediated cytotoxicity (ADCC).
Protocol Outline (Example: CDC Inhibition Assay):
-
Cell Culture: A CD38-expressing cell line is cultured.
-
Sample Pre-incubation: The therapeutic biologic is pre-incubated with patient serum (containing potential NAbs).
-
Treatment: The cell culture is treated with the biologic-serum mixture.
-
Complement Addition: A source of complement is added to the cell culture.
-
Incubation: The mixture is incubated to allow for CDC to occur.
-
Viability Assessment: Cell viability is measured (e.g., using a colorimetric assay like MTT or a fluorescence-based assay). A reduction in cell lysis in the presence of patient serum, compared to a control, indicates the presence of neutralizing antibodies.
Figure 2: Principle of a Cell-Based Neutralizing Antibody Assay (CDC Inhibition).
Signaling Pathways
This compound (BHV-1300) Mechanism of Action
This compound is a Molecular Degrader of Extracellular Proteins (MoDE) that targets circulating IgG for degradation. It is a bispecific molecule that binds to both the Fc region of IgG and the asialoglycoprotein receptor (ASGPR) on hepatocytes. This binding facilitates the endocytosis and subsequent lysosomal degradation of IgG.
Figure 3: Simplified Mechanism of Action of this compound (BHV-1300).
Anti-CD38 Monoclonal Antibody Signaling
Daratumumab, Isatuximab, and Mezagitamab are monoclonal antibodies that target CD38, a transmembrane glycoprotein (B1211001) highly expressed on multiple myeloma cells and other immune cells. Their mechanisms of action involve a combination of direct and indirect effects.
Figure 4: Mechanisms of Action of Anti-CD38 Monoclonal Antibodies.
Conclusion
The immunogenicity profiles of this compound and the anti-CD38 biologics are intrinsically linked to their distinct mechanisms of action. While anti-CD38 monoclonal antibodies have demonstrated low but detectable rates of ADA formation, the immunogenic potential of this compound, as a novel IgG degrader, is yet to be fully characterized in the public domain. Continued monitoring of immunogenicity in ongoing and future clinical trials will be essential to fully understand the clinical implications for each of these promising therapeutics. This guide provides a foundational comparison based on currently available data and will be updated as more information becomes available.
References
Synergistic Potential of Noradrenaline with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy while mitigating toxicity. This guide provides a comparative evaluation of the synergistic effects of Noradrenaline (also known as Norepinephrine) when used in conjunction with standard chemotherapy regimens. The data and protocols presented herein are compiled from preclinical and clinical findings to inform ongoing research and drug development efforts.
Noradrenaline, a potent adrenergic agonist, is traditionally utilized for its vasoconstrictive properties. However, emerging research indicates its potential to modulate the tumor microenvironment and enhance the delivery and efficacy of cytotoxic agents. This guide will delve into the mechanisms, experimental data, and relevant signaling pathways that underpin this synergy.
Mechanism of Action: Noradrenaline
Noradrenaline primarily exerts its effects through the activation of α and β-adrenergic receptors.[1][2][3] Its key physiological actions relevant to cancer therapy include:
-
Vasoconstriction: Activation of α-1 adrenergic receptors on vascular smooth muscle leads to vasoconstriction.[3][4] This action can be leveraged to selectively increase the concentration of intra-arterially administered chemotherapeutic drugs within tumor tissues.[5]
-
Signaling Pathway Activation: Noradrenaline stimulates several intracellular signaling cascades, including the PI3K/Akt and mTOR/S6K pathways, which are implicated in cell growth and proliferation.[6] It also activates the MAPK pathway.[7][8] Understanding these pathways is crucial for identifying potential synergistic or antagonistic interactions with chemotherapy agents that target these same pathways.
Quantitative Analysis of Synergistic Effects
A key study investigating the co-administration of Noradrenaline with the chemotherapeutic agent Mitomycin C (MMC) via intra-arterial infusion demonstrated a significant enhancement of drug delivery to tumor tissues. The following tables summarize the quantitative outcomes of this research.
Table 1: Comparative Concentration of Mitomycin C in Tumor Tissue
| Treatment Group | Mean MMC Concentration (mcg/g) | Sample Size (n) |
| MMC with Noradrenaline | 2.20 +/- 1.26 | 11 |
| MMC Alone | 0.52 +/- 0.22 | 13 |
Data from a study on Walker-256 tumors.[5]
Table 2: Survival Outcomes in Animal Models
| Treatment Group | 90-Day Survival Ratio |
| 0.25 mg/kg MMC with 2 mcg Noradrenaline | 42.9% (6/14) |
| 0.50 mg/kg - 0.75 mg/kg MMC (without vasoactive drug) | Equivalent Survival |
This data suggests that the addition of Noradrenaline allows for a lower dose of MMC to achieve a similar survival outcome.[5]
Table 3: Clinical Outcomes in Stomach Cancer (Stage 4)
| Treatment Group | Median Survival Period (months) | Sample Size (n) |
| Intra-arterial Chemotherapy with Noradrenaline | 12 | 8 |
| Intra-arterial Chemotherapy without Noradrenaline | 5.8 | 6 |
A statistically significant improvement in median survival was observed in patients receiving Noradrenaline with chemotherapy (P > 0.05).[5]
Experimental Protocols
The following is a summarized methodology for the key experiments that produced the data above.
In Vivo Animal Study Protocol (Walker-256 Tumor Model)
-
Animal Model: Walker-256 carcinosarcoma-bearing rats.
-
Treatment Groups:
-
Control Group: Intra-arterial administration of 10 mg of Mitomycin C (MMC) in 2.5 ml of physiological saline.
-
Experimental Group: Intra-arterial administration of 10 mg of MMC and 2 mcg of Noradrenaline in 2.5 ml of physiological saline.
-
-
Drug Administration: The agents were administered into the tumor-feeding artery.
-
Endpoint Measurement:
-
Drug Concentration: Tumor tissue was excised and analyzed for MMC concentration.
-
Survival: Animals were monitored for 90 days to determine the survival ratio.
-
Clinical Study Protocol (Stage 4 Stomach Cancer)
-
Patient Population: Patients with Stage 4 stomach cancer who had undergone non-radical surgery.
-
Treatment Groups:
-
Control Group (n=6): Received intra-arterial chemotherapy.
-
Experimental Group (n=8): Received intra-arterial chemotherapy combined with Noradrenaline.
-
-
Endpoint Measurement:
-
Median Survival: The primary endpoint was the median survival period in months.
-
Histological Changes: Microscopic evaluation of primary tumors and metastatic lymph nodes for treatment efficacy.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of Noradrenaline with chemotherapy can be partially attributed to its influence on key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a generalized experimental workflow.
Caption: Noradrenaline signaling cascade.
Caption: Generalized experimental workflow.
Discussion and Future Directions
The presented data strongly suggest that Noradrenaline can act as a synergistic agent with standard chemotherapy, primarily by enhancing drug delivery to the tumor site.[5] This effect appears to allow for the use of lower doses of cytotoxic agents to achieve comparable or even superior therapeutic outcomes, potentially reducing systemic toxicity.
However, it is crucial to consider the potential adverse effects associated with Noradrenaline, which include cardiovascular effects such as hypertension and reflex bradycardia, as well as peripheral ischemia.[1] Careful patient selection and monitoring are paramount in any clinical application of this combination therapy.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the observed synergy, particularly the interplay between Noradrenaline-activated signaling pathways and chemotherapy-induced cellular stress.
-
Evaluating the efficacy and safety of this combination approach with a broader range of chemotherapeutic agents and in different cancer types.
-
Optimizing the dosing and timing of Noradrenaline administration to maximize therapeutic synergy while minimizing adverse effects.
This guide provides a foundational overview for researchers and drug development professionals interested in exploring the synergistic potential of Noradrenaline in cancer therapy. The provided data and protocols can serve as a starting point for designing further preclinical and clinical investigations into this promising combination strategy.
References
- 1. litfl.com [litfl.com]
- 2. Noradrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 5. [Intra-arterial infusion chemotherapy combine with noradrenalin administration (an improved antitumor effect using a cancerous blood vessel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noradrenaline enhances the expression of the neuronal monocarboxylate transporter MCT2 by translational activation via stimulation of PI3K/Akt and the mTOR/S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the signal transduction pathways mediating noradrenaline-stimulated MAPK activation and c-fos expression in oligodendrocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The signal transduction pathway causing the synergistic hypertrophic effects of neuropeptide Y and norepinephrine on primary cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
